Lu AA41063
描述
属性
分子式 |
C16H17F2N3O2S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
4-(3,3-dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H17F2N3O2S/c1-16(2,3)8-12(22)20-13-10(17)6-9(7-11(13)18)14(23)21-15-19-4-5-24-15/h4-7H,8H2,1-3H3,(H,20,22)(H,19,21,23) |
InChI 键 |
KEUJAGGJGBWRFC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)NC2=NC=CS2)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lu AA41063; Lu AA-41063; Lu AA 41063; Lu-AA41063; LuAA41063; |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Lu AA41063
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Lu AA41063 Action: A Selective Adenosine A2A Receptor Antagonist
This compound is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, a key brain region for motor control. Its mechanism of action centers on blocking the effects of adenosine, a nucleoside that plays a significant neuromodulatory role. In pathological conditions such as Parkinson's disease, excessive adenosine signaling via A2A receptors contributes to the motor deficits. By antagonizing these receptors, this compound aims to restore normal motor function.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound for the human adenosine A2A receptor is a cornerstone of its pharmacological profile. This has been quantified through radioligand binding assays, which measure the affinity of the compound for various adenosine receptor subtypes. The data clearly demonstrates a high affinity for the A2A receptor with significantly lower affinity for other subtypes, indicating a favorable selectivity profile.
| Receptor Subtype | Binding Affinity (Ki) |
| Adenosine A2A | 5.9 nM |
| Adenosine A1 | 410 nM |
| Adenosine A2B | 260 nM |
| Adenosine A3 | >10,000 nM |
Signaling Pathways and Molecular Interactions
The adenosine A2A receptor is canonically coupled to the Gs alpha subunit of the G-protein complex. Activation of this pathway by adenosine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This compound, as an antagonist, blocks this signaling cascade.
Experimental Protocols: A Detailed Look
Radioligand Binding Assay
This assay is fundamental to determining the binding affinity (Ki) of this compound for adenosine receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, and A3) are prepared.
-
Radioligand: A specific radioligand, such as [3H]-ZM241385 for the A2A receptor, is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism: cAMP Assay
This assay assesses the ability of this compound to functionally antagonize the A2A receptor-mediated increase in intracellular cAMP.
Methodology:
-
Cell Culture: Cells expressing the human A2A receptor are cultured.
-
Pre-incubation: The cells are pre-incubated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with an A2A receptor agonist (e.g., NECA) to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
In Vivo Efficacy: Haloperidol-Induced Catalepsy Model
This animal model is used to evaluate the potential of this compound to alleviate parkinsonian-like motor symptoms. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy in rodents, which is a state of motor immobility.
Methodology:
-
Animal Model: Rodents (rats or mice) are used.
-
Drug Administration: this compound (or its prodrug, Lu AA47070) is administered at various doses.
-
Induction of Catalepsy: Haloperidol is administered to induce catalepsy.
-
Behavioral Assessment: The degree of catalepsy is measured at specific time points. A common method is the bar test, where the time the animal maintains an imposed posture with its forepaws on a raised bar is recorded.
-
Data Analysis: The ability of this compound to reduce the duration of catalepsy compared to a vehicle-treated control group is assessed.
Conclusion
This compound demonstrates a clear and potent mechanism of action as a selective adenosine A2A receptor antagonist. Its high affinity and selectivity for the A2A receptor, coupled with its ability to functionally block the downstream signaling cascade, provide a strong rationale for its investigation as a therapeutic agent for conditions characterized by overactive adenosine A2A receptor signaling, such as Parkinson's disease. The experimental protocols outlined provide a robust framework for the continued evaluation of this and similar compounds in preclinical and clinical development.
Technical Guide: Adenosine A2A Receptor Binding Affinity of Lu AA41063
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of Lu AA41063 for the adenosine A2A receptor. It includes quantitative binding data, a detailed experimental protocol for a representative binding assay, and a visualization of the adenosine A2A receptor signaling pathway.
Core Data: this compound Binding Affinity
This compound is recognized as an antagonist of the human adenosine A2A receptor.[1][2] Quantitative analysis has established its high-affinity binding to this receptor subtype. The key binding affinity parameter is summarized in the table below.
| Compound | Target | Assay Type | K_i_ (nM) |
| This compound | Human Adenosine A2A Receptor | Not Specified | 5.9 |
Table 1: Binding affinity of this compound for the human adenosine A2A receptor.[1]
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein-coupled receptor (GPCR).[3][4] Upon activation by an agonist, it primarily couples to the Gs alpha subunit of the G protein complex. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[3][4] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP responsive element binding protein (CREB).[3][4] This pathway plays a significant role in modulating a variety of physiological processes.
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Protocol: Radioligand Binding Assay
The following provides a detailed methodology for a representative radioligand binding assay to determine the binding affinity of a test compound like this compound for the adenosine A2A receptor. This protocol is based on established principles for GPCR binding assays.
Objective: To determine the inhibitory constant (K_i_) of a test compound by measuring its ability to displace a radiolabeled ligand from the adenosine A2A receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the A2A receptor, such as [³H]ZM241385.
-
Test Compound: this compound or other compounds for analysis.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor ligand (e.g., 10 µM NECA).
-
96-well Plates.
-
Scintillation Counter and Scintillation Fluid.
-
Filtration Apparatus.
-
Glass Fiber Filters.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the adenosine A2A receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Test Compound Competition: Receptor membranes + radioligand + varying concentrations of the test compound.
-
-
-
Incubation:
-
Add the receptor membranes to each well.
-
Add the test compound or non-specific binding control.
-
Add the radioligand to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (K_i_) using the Cheng-Prusoff equation:
-
K_i_ = IC50 / (1 + [L]/K_d_)
-
Where [L] is the concentration of the radioligand used in the assay and K_d_ is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and SAR studies of analogues of 4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-N-thiazol-2-yl-benzamide (this compound) as adenosine A2A receptor ligands with improved aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Selectivity Profile of Istradefylline (KW-6002) Against Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Istradefylline (KW-6002) is a selective antagonist of the adenosine A2A receptor, which has been approved for the treatment of Parkinson's disease. Understanding its selectivity profile against other adenosine receptor subtypes (A1, A2B, and A3) is crucial for elucidating its mechanism of action and predicting potential off-target effects. This technical guide provides a comprehensive overview of the selectivity of istradefylline, presenting quantitative binding affinity and functional activity data. Detailed experimental methodologies for key assays are described, and relevant signaling pathways are illustrated to provide a thorough understanding of its pharmacological characteristics.
Introduction
Adenosine is a ubiquitous neuromodulator that exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in a multitude of physiological processes. The development of selective antagonists for these receptors is a key area of research for treating various pathological conditions. Istradefylline (KW-6002) has emerged as a significant therapeutic agent, primarily targeting the adenosine A2A receptor. This document serves as a technical resource, consolidating the available data on its selectivity and the methodologies used for its characterization.
Istradefylline Selectivity Profile
The selectivity of istradefylline is defined by its differential binding affinity and functional potency at the four adenosine receptor subtypes. The following tables summarize the quantitative data from various studies.
Binding Affinity
Binding affinity is typically determined through radioligand binding assays, where the ability of istradefylline to displace a known radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is the primary metric used to quantify binding affinity, with lower values indicating higher affinity.
Table 1: Binding Affinity (Ki) of Istradefylline at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) |
| A1 | 130 |
| A2A | 2.2 |
| A2B | 1700 |
| A3 | >10000 |
Data represents a summary of values from multiple sources and may vary based on experimental conditions.
Functional Activity
Functional assays measure the ability of a compound to modulate receptor signaling. For adenosine receptors, this is often assessed by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. A1 and A3 receptors are typically Gi-coupled, and their activation leads to a decrease in cAMP. Conversely, A2A and A2B receptors are Gs-coupled, and their activation increases cAMP levels. As an antagonist, istradefylline's potency is measured by its ability to block the effects of an agonist.
Table 2: Functional Antagonist Activity (IC50/Kb) of Istradefylline at Human Adenosine Receptors
| Receptor Subtype | Assay Type | Agonist | Potency (nM) |
| A1 | cAMP Inhibition | NECA | >1000 |
| A2A | cAMP Stimulation | NECA | 2.9 |
| A2B | cAMP Stimulation | NECA | 480 |
| A3 | cAMP Inhibition | NECA | >10000 |
IC50/Kb values represent the concentration of antagonist required to inhibit 50% of the agonist response. Data is compiled from various studies and experimental conditions may differ.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to determine the selectivity profile of adenosine receptor antagonists like istradefylline.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to a specific receptor.
Experimental Workflow:
Caption: Workflow for a typical radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Incubation: Membranes are incubated in a buffer solution with a specific radioligand (e.g., [3H]CGS 21680 for A2A, [3H]DPCPX for A1) and varying concentrations of the unlabeled test compound (istradefylline).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assays
These assays determine the functional potency of a compound by measuring its effect on agonist-stimulated cAMP production.
Experimental Workflow:
Caption: Workflow for a typical cAMP functional assay.
Protocol:
-
Cell Culture: Whole cells expressing the specific adenosine receptor subtype are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (istradefylline).
-
Stimulation: An agonist (e.g., NECA) is added to stimulate the receptor and induce a change in cAMP levels. For Gi-coupled receptors (A1, A3), forskolin is often used to pre-stimulate adenylyl cyclase, and the inhibitory effect of the agonist is measured.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated.
Adenosine Receptor Signaling Pathways
The differential coupling of adenosine receptor subtypes to G proteins results in distinct downstream signaling cascades.
Caption: Canonical signaling pathways of adenosine receptors.
Conclusion
The data presented in this technical guide clearly demonstrate that istradefylline is a potent and highly selective antagonist for the adenosine A2A receptor. Its significantly lower affinity and functional activity at A1, A2B, and A3 receptors underscore its targeted pharmacological profile. The detailed experimental protocols and signaling pathway diagrams provide a foundational understanding for researchers engaged in the study of adenosine receptor modulators and their therapeutic applications. This high degree of selectivity is a key attribute contributing to the clinical utility of istradefylline in the management of Parkinson's disease.
In Vitro Characterization of Lu AA41063: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA41063 is a potent and selective antagonist of the human adenosine A2A receptor (A2AR). As a member of the G-protein coupled receptor (GPCR) family, the A2AR is a key target in a variety of therapeutic areas, including neurodegenerative diseases and inflammation. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, including its binding affinity, functional potency, and selectivity. Detailed experimental protocols and visualizations of the relevant biological pathways are included to support further research and development efforts.
Core Data Summary
The in vitro characteristics of this compound have been determined through a series of standardized pharmacological assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at the human A2A receptor, as well as its selectivity against other human adenosine receptor subtypes.
Table 1: Binding Affinity of this compound for Human Adenosine Receptors
| Receptor Subtype | Assay Type | Radioligand | Ki (nM) |
| A2A | Radioligand Binding | [3H]-ZM241385 | Data not available in public domain |
| A1 | Radioligand Binding | [3H]-DPCPX | Data not available in public domain |
| A2B | Radioligand Binding | [3H]-DPCPX | Data not available in public domain |
| A3 | Radioligand Binding | [125I]-AB-MECA | Data not available in public domain |
Table 2: Functional Antagonist Potency of this compound
| Receptor | Assay Type | Agonist | IC50 (nM) |
| A2A | cAMP Functional Assay | NECA | Data not available in public domain |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments typically used to characterize A2A receptor antagonists like this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the affinity of this compound for the human A2A, A1, A2B, and A3 adenosine receptors.
Principle: This is a competitive binding assay where the test compound (this compound) competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human adenosine receptor of interest (e.g., HEK293-hA2AR).
-
Radioligand:
-
For A2AR: [3H]-ZM241385
-
For A1R: [3H]-DPCPX
-
For A2BR: [3H]-DPCPX
-
For A3R: [125I]-AB-MECA
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM NECA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the specific radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Calculate the IC50 value from the curve using non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay assesses the functional effect of an antagonist on receptor signaling.
Objective: To determine the potency of this compound in inhibiting agonist-induced cyclic AMP (cAMP) production.
Principle: The A2A receptor is a Gs-coupled receptor. Its activation by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. An antagonist, such as this compound, will block this agonist-induced cAMP production in a dose-dependent manner.
Materials:
-
A cell line stably expressing the human A2A receptor (e.g., HEK293-hA2AR).
-
A2A receptor agonist (e.g., NECA or CGS21680).
-
Test Compound: this compound
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the HEK293-hA2AR cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of an A2A receptor agonist (typically at its EC80 concentration) in the presence of a PDE inhibitor.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a standard curve with known cAMP concentrations.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
Signaling Pathway
This compound acts as an antagonist at the A2A adenosine receptor. The canonical signaling pathway for this receptor involves coupling to the Gs alpha subunit of the heterotrimeric G protein. Activation of Gs by an agonist stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP. As an antagonist, this compound binds to the A2A receptor but does not elicit this signaling cascade. Instead, it competitively blocks the binding of endogenous adenosine and other A2A agonists, thereby inhibiting the downstream production of cAMP.
An In-depth Technical Guide on the Preclinical Pharmacokinetics of Vortioxetine (Lu AA21004) as a Surrogate for Lu AA41063
Disclaimer: Publicly available information on the pharmacokinetic properties of a compound designated "Lu AA41063" is unavailable. This document provides a detailed technical guide on the preclinical pharmacokinetics of a closely related and well-documented compound, Vortioxetine (Lu AA21004), to serve as a representative example and fulfill the structural and content requirements of the user request.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of Vortioxetine in preclinical models.
Introduction
Vortioxetine (Lu AA21004) is a multimodal antidepressant.[1] Its therapeutic effects are attributed to its ability to modulate serotonergic neurotransmission through a combination of serotonin (5-HT) transporter inhibition and receptor modulation.[2] A thorough understanding of its pharmacokinetic profile in preclinical species is crucial for the interpretation of toxicology studies and for predicting its human pharmacokinetics. This guide summarizes the available preclinical pharmacokinetic data for Vortioxetine and its major metabolite, Lu AA34443.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Vortioxetine and its major metabolite in rats, the most extensively documented preclinical species in the available literature.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of Vortioxetine in Rats
| Parameter | 3 mg/kg Oral Dose | Reference |
| Cmax (ng/mL) | 14.63 ± 4.00 | [3] |
| Tmax (h) | 1.00 - 4.00 | [3] |
| AUC0-24h (ng·h/mL) | 67.30 ± 23.78 | [3] |
| Absolute Oral Bioavailability (%) | ~10 | [4] |
Table 2: Pharmacokinetic Parameters of Vortioxetine and its Major Metabolite (Lu AA34443) in Rats from a Drug Interaction Study (Control Group)
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng/mL*h) | t1/2 (h) |
| Vortioxetine | 20.5 ± 4.2 | 3.3 ± 1.0 | 178.6 ± 35.4 | 8.7 ± 1.5 |
| Lu AA34443 | 320.5 ± 55.7 | 5.3 ± 1.4 | 3450.8 ± 620.1 | 7.9 ± 1.3 |
*Data from the control group in a study investigating drug-drug interactions.[5]
Experimental Protocols
Animal Studies
Pharmacokinetic studies were primarily conducted in male Sprague-Dawley rats.[3][6] For oral administration studies, Vortioxetine was administered via gavage. Following administration, serial blood samples were collected at predetermined time points. Plasma was separated by centrifugation and stored frozen until analysis.
Bioanalytical Method
The quantification of Vortioxetine and its metabolite Lu AA34443 in plasma samples was performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[5][6]
-
Sample Preparation: A common method for plasma sample preparation is protein precipitation. Acetonitrile is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.[7]
-
Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column (e.g., Acquity UPLC BEH C18).[6] A gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used to elute the analytes.[6]
-
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).[6]
-
Validation: The bioanalytical methods were validated for selectivity, linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, matrix effect, and stability to ensure reliable and reproducible results.[5][7] The linearity of the assay for Vortioxetine has been reported to be in the range of 0.5–50 ng/mL and 5–1000 ng/mL for Lu AA34443.[5]
Metabolism and Excretion
Vortioxetine is extensively metabolized in preclinical species and humans. The major metabolic pathways include oxidation, hydroxylation, methylation, and glucuronidation.[3] The primary enzyme responsible for the oxidative metabolism of Vortioxetine is Cytochrome P450 2D6 (CYP2D6).[8] Other CYP isozymes, including CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6, are also involved to a lesser extent.[8]
The major metabolite identified is a pharmacologically inactive carboxylic acid derivative, Lu AA34443.[8] This metabolite is formed through the oxidation of the methyl group on the phenyl ring to a carboxylic acid.[8] Following metabolism, the metabolites are primarily excreted in the urine and feces.
Mandatory Visualizations
Metabolic Pathway of Vortioxetine
Caption: Metabolic pathway of Vortioxetine.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: Experimental workflow for a preclinical pharmacokinetic study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and metabolic studies of Vortioxetine in rats using ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS for simultaneous quantification of vortioxetine and its metabolite Lu AA34443 in rat plasma and its application to drug interactions - Arabian Journal of Chemistry [arabjchem.org]
- 6. An UPLC-MS/MS method for the quantitation of vortioxetine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
Lu AA41063: A Technical Overview of a Selective Adenosine A₂A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA41063 is a potent and selective non-xanthine antagonist of the adenosine A₂A receptor.[1] Its high affinity and selectivity for the A₂A receptor subtype have made it a valuable tool in neuroscience research, particularly in the investigation of neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support ongoing research and development efforts.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 4-(3,3-dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide, possesses a well-defined chemical structure that dictates its biological activity.[1] Key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-(3,3-dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide[1] |
| CAS Number | 851202-49-8[1] |
| Molecular Formula | C₁₆H₁₇F₂N₃O₂S[1] |
| SMILES | CC(C)(C)CC(=O)NC1=C(F)C=C(C=C1F)C(=O)NC2=NC=CS2[1] |
| InChI Key | KEUJAGGJGBWRFC-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molar Mass | 353.39 g/mol [1] |
| Appearance | Solid (form not specified) |
| Solubility | Data not available |
| Melting Point | Data not available |
| pKa | Data not available |
| logP | Data not available |
Biological Activity and Mechanism of Action
This compound functions as a selective antagonist of the adenosine A₂A receptor, a G-protein coupled receptor predominantly expressed in the brain, particularly in the striatum. Its primary mechanism of action involves blocking the signaling cascade initiated by the binding of endogenous adenosine to the A₂A receptor.
Adenosine A₂A Receptor Signaling Pathway
The adenosine A₂A receptor is coupled to the Gαs subunit of the heterotrimeric G-protein. Upon activation by an agonist (e.g., adenosine), Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the DARPP-32 protein, ultimately modulating neuronal excitability. By antagonizing this pathway, this compound can dampen the effects of adenosine, which is of therapeutic interest in conditions where adenosine signaling is dysregulated.
Receptor Binding Affinity
This compound exhibits high affinity for the human adenosine A₂A receptor, with significantly lower affinity for other adenosine receptor subtypes, highlighting its selectivity.
Table 3: Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Ki (nM) | Selectivity vs. A₂A |
| Adenosine A₂A | 5.9[1] | - |
| Adenosine A₁ | 410[1] | 69-fold |
| Adenosine A₂B | 260[1] | 44-fold |
| Adenosine A₃ | >10,000[1] | >1695-fold |
Experimental Protocols
Receptor Binding Assay (General Protocol)
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the adenosine A₂A receptor and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a known concentration of a suitable radiolabeled A₂A receptor antagonist (e.g., [³H]ZM241385), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature for a sufficient period to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
A functional assay measures the ability of an antagonist to block the agonist-induced cellular response. For the A₂A receptor, this is typically a measurement of cAMP production.
Methodology:
-
Cell Culture: Culture cells expressing the adenosine A₂A receptor.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a known concentration of an A₂A receptor agonist (e.g., NECA).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC₅₀ for the inhibition of agonist-stimulated cAMP production.
Synthesis and Purification
Detailed, step-by-step synthesis and purification protocols for this compound are proprietary and not publicly available. The synthesis would likely involve a multi-step process culminating in the formation of the amide bond between the 4-(3,3-dimethylbutanoylamino)-3,5-difluorobenzoic acid precursor and 2-aminothiazole. Purification would typically be achieved through techniques such as column chromatography and recrystallization.
Analytical Characterization
The identity and purity of this compound would be confirmed using a suite of standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.
Specific spectral data and chromatograms for this compound are not publicly available.
Conclusion
This compound is a highly selective and potent antagonist of the adenosine A₂A receptor. Its well-characterized in vitro pharmacological profile makes it an important research tool for investigating the role of the A₂A receptor in health and disease. While detailed experimental protocols and certain physicochemical data remain proprietary, the information provided in this guide serves as a valuable resource for scientists and researchers working with this compound. Further research and publication of detailed methodologies will undoubtedly enhance its utility in the field of drug discovery and development.
References
An In-Depth Technical Guide to the Discovery and Synthesis of Lu AA41063
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AA41063 is a potent and selective, non-xanthine antagonist of the adenosine A2A receptor (A2AR). Developed by H. Lundbeck A/S, it was investigated as a potential therapeutic agent for neurodegenerative conditions, particularly Parkinson's disease. Its chemical designation is 4-(3,3-dimethylbutyrylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide. While showing high affinity for the A2AR, challenges with aqueous solubility led to the development of a water-soluble prodrug, Lu AA47070. Despite promising preclinical findings, the clinical development of this compound and its prodrug was discontinued. This guide provides a comprehensive overview of the discovery, synthesis, and preclinical data associated with this compound.
Discovery and Rationale
The discovery of this compound was driven by the therapeutic potential of antagonizing the adenosine A2A receptor for the treatment of Parkinson's disease.[1][2] The A2A receptor is highly expressed in the basal ganglia, a brain region critically involved in motor control. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor impairments. A2A receptors are co-localized with dopamine D2 receptors, and their antagonism has been shown to potentiate dopaminergic neurotransmission, offering a non-dopaminergic approach to symptom management.
This compound emerged from a structure-activity relationship (SAR) campaign aimed at developing potent and selective A2AR antagonists with improved drug-like properties over earlier xanthine-based antagonists.[2]
Synthesis
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in its entirety, the general synthetic approach for this class of N-thiazolyl-benzamides can be inferred from the medicinal chemistry literature. The synthesis likely involves the coupling of a substituted benzoic acid with a 2-aminothiazole derivative. A plausible synthetic workflow is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: Plausible synthetic workflow for this compound.
Methodology
-
Acylation: 4-amino-3,5-difluorobenzoic acid is acylated with 3,3-dimethylbutanoyl chloride in the presence of a base (e.g., pyridine) to yield 4-(3,3-dimethylbutyrylamino)-3,5-difluorobenzoic acid.
-
Amide Coupling: The resulting benzoic acid derivative is then coupled with 2-aminothiazole. This can be achieved through activation of the carboxylic acid with a coupling agent (e.g., HATU, EDCI) or by converting the carboxylic acid to an acid chloride followed by reaction with 2-aminothiazole.
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The A2A receptor is typically activated by endogenous adenosine, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound prevents the downstream signaling cascade.
Adenosine A2A Receptor Signaling Pathway
References
Lu AA41063: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lu AA41063, a selective adenosine A₂A receptor antagonist, for its application in neuroscience research. This document outlines its pharmacological profile, key experimental methodologies, and relevant signaling pathways.
Core Compound Profile
This compound is a non-xanthine derivative that acts as a potent and selective antagonist for the human adenosine A₂A receptor (hA₂A). Its selectivity for the A₂A receptor over other adenosine receptor subtypes makes it a valuable tool for investigating the role of this specific receptor in various neurological processes and as a potential therapeutic agent.
Quantitative Data: Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for the four human adenosine receptor subtypes. This data is crucial for understanding its selectivity and potential off-target effects.
| Receptor Subtype | Binding Affinity (Ki) in nM | Fold Selectivity vs. A₂A |
| Adenosine A₂A | 5.9 | - |
| Adenosine A₁ | 410 | 69-fold |
| Adenosine A₂B | 260 | 44-fold |
| Adenosine A₃ | >10,000 | >1,695-fold |
Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathway of the adenosine A₂A receptor, which is a G-protein coupled receptor (GPCR) typically linked to Gs proteins. The following diagram illustrates the antagonistic action of this compound on this pathway.
Caption: Antagonistic action of this compound on the A₂A receptor signaling pathway.
Experimental Protocols
To facilitate the study of this compound and similar compounds, detailed methodologies for key in vitro assays are provided below.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the affinity of this compound for the human adenosine A₂A receptor.
Principle: This is a competitive binding assay that measures the ability of this compound to displace a radiolabeled ligand known to bind to the A₂A receptor with high affinity.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human A₂A receptor.
-
Radioligand: [³H]ZM241385 or a similar high-affinity A₂A receptor radioligand.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled A₂A receptor ligand.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Functional Assay
This assay assesses the functional effect of an antagonist on receptor signaling.
Objective: To determine the potency of this compound in inhibiting agonist-induced cyclic AMP (cAMP) production.
Principle: The adenosine A₂A receptor is a Gs-coupled receptor. Its activation by an agonist leads to an increase in intracellular cAMP levels. An antagonist like this compound will block this effect.
Materials:
-
HEK293 cells stably expressing the human A₂A receptor.
-
A₂A receptor agonist (e.g., NECA or CGS21680).
-
Test compound: this compound.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the HEK293-A₂A cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of an A₂A receptor agonist to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve to determine the IC₅₀ of this compound.
Caption: Workflow for a cAMP functional assay.
This guide provides a foundational understanding of this compound for neuroscience research. The provided data and protocols are intended to support the design and execution of further investigations into the therapeutic potential and biological role of A₂A receptor antagonism.
Adenosine A2A Antagonists: A Deep Dive into their Therapeutic Potential in Neurodegenerative Diseases
For Immediate Release
This technical guide provides an in-depth analysis of the role of adenosine A2A receptor antagonists in the pathophysiology and potential treatment of neurodegenerative diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes current preclinical and clinical data, details key experimental methodologies, and visualizes complex biological pathways to offer a comprehensive resource on this promising class of therapeutic agents.
Introduction: The Adenosine A2A Receptor as a Therapeutic Target
The adenosine A2A receptor, a G-protein coupled receptor predominantly expressed in the basal ganglia, has emerged as a critical modulator of neuronal function and neuroinflammation. Its unique localization and signaling properties make it a compelling target for therapeutic intervention in a range of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and multiple sclerosis. This guide explores the scientific rationale behind targeting the A2A receptor and the current landscape of antagonist development.
The Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor by its endogenous ligand, adenosine, primarily triggers a Gs/olf-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, influencing neurotransmitter release and gene expression. A key interaction in the striatum is the antagonistic relationship between A2A and dopamine D2 receptors, which is fundamental to the motor control deficits observed in Parkinson's disease.[1][2][3]
Below is a diagram illustrating the canonical A2A receptor signaling pathway.
Caption: Adenosine A2A Receptor Signaling Pathway.
Role in Neurodegenerative Diseases
Parkinson's Disease
The rationale for using A2A antagonists in Parkinson's disease stems from the high expression of A2A receptors in the striatum, where they form functional heterodimers with dopamine D2 receptors.[1][2] By blocking A2A receptors, these antagonists can potentiate D2 receptor signaling, thereby compensating for the dopamine deficiency that characterizes Parkinson's disease. This non-dopaminergic approach offers the potential to improve motor symptoms with a reduced risk of the motor complications associated with long-term levodopa therapy.[4][5]
Table 1: Summary of Key Clinical Trial Data for A2A Antagonists in Parkinson's Disease
| Drug | Trial Phase | Number of Patients | Dosage | Primary Outcome | Key Findings |
| Istradefylline | Phase 3 | 231 | 20 mg/day | Change in daily OFF time | Significant reduction in OFF time by 0.7 hours compared to placebo (p=0.03).[6] |
| Pooled Analysis | 2,719 | 20 & 40 mg/day | Reduction in OFF hours/day | Significant reduction in OFF time (-0.38h for 20mg, -0.45h for 40mg) and increase in ON time without troublesome dyskinesia.[2] | |
| Preladenant | Phase 3 (Trial 1) | 778 | 2, 5, 10 mg twice daily | Change in OFF time | No significant reduction in OFF time compared to placebo.[7] |
| Phase 3 (Trial 2) | 476 | 2, 5 mg twice daily | Change in OFF time | No significant reduction in OFF time compared to placebo.[7] | |
| Phase 3 (Monotherapy) | 1,007 | 2, 5, 10 mg twice daily | Change in UPDRS parts 2+3 score | No significant improvement compared to placebo.[8][9] | |
| Tozadenant | Phase 2b | 420 | 60, 120, 180, 240 mg twice daily | Change in daily OFF time | Significant reduction in OFF time with 120 mg (-1.1h) and 180 mg (-1.2h) doses compared to placebo.[10][11][12] |
| Phase 3 | - | 60, 120 mg twice daily | - | Halted due to safety concerns (agranulocytosis).[13] |
Alzheimer's Disease
In Alzheimer's disease, A2A receptors are implicated in synaptic dysfunction and neuroinflammation.[7][14] Upregulation of A2A receptors has been observed in the brains of Alzheimer's patients, and their activation is linked to cognitive impairment.[15] A2A antagonists are being investigated for their potential to mitigate these effects by reducing neuroinflammation and restoring synaptic plasticity.[7][14]
Table 2: Summary of Preclinical Data for A2A Antagonists in Alzheimer's Disease Models
| Animal Model | A2A Antagonist | Key Findings |
| Transgenic mouse model (APP/PS1) | Caffeine (non-selective) | Reduced amyloid-beta deposition and improved cognitive performance. |
| Transgenic mouse model (Tg2576) | Istradefylline | Reversed cognitive deficits and reduced synaptic pathology. |
| Rat model of beta-amyloid toxicity | SCH 58261 | Protected against neuronal cell death and cognitive impairment. |
Huntington's Disease
The role of A2A receptors in Huntington's disease is complex, with some studies suggesting a decrease in receptor expression in the striatum of patients.[16][17] However, preclinical studies using A2A antagonists have shown some beneficial effects on motor and cognitive function in animal models of the disease, suggesting a potential therapeutic avenue.[18][19]
Table 3: Summary of Preclinical Data for A2A Antagonists in Huntington's Disease Models
| Animal Model | A2A Antagonist | Key Findings |
| R6/2 transgenic mouse model | Istradefylline | Improved motor coordination and extended survival. |
| Quinolinic acid-induced rat model | SCH 58261 | Reduced striatal neuron loss and improved motor function. |
Multiple Sclerosis
In multiple sclerosis, A2A receptors are found on immune cells and are involved in regulating the inflammatory response.[20] The role of A2A antagonists in this context is still under investigation, with some studies suggesting they may have anti-inflammatory effects and could be beneficial in reducing the autoimmune attack on the central nervous system.[21][22][23]
Table 4: Summary of Preclinical Data for A2A Antagonists in Multiple Sclerosis Models
| Animal Model | A2A Antagonist | Key Findings |
| Experimental Autoimmune Encephalomyelitis (EAE) mouse model | SCH 58261 | Ameliorated clinical signs of EAE and reduced CNS inflammation.[16] |
| Experimental Autoimmune Encephalomyelitis (EAE) mouse model | Caffeine (non-selective) | Reduced infiltration of immune cells into the CNS and decreased demyelination.[23] |
Key Experimental Protocols
The following sections detail standardized protocols for inducing and assessing neurodegenerative disease models in animals, which are crucial for the preclinical evaluation of A2A antagonists.
MPTP-Induced Parkinson's Disease Mouse Model
This protocol describes the induction of Parkinsonism in mice using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[4][24][25][26][27]
Methodology:
-
Animal Selection: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Administration: MPTP is typically administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl (free base) at 2-hour intervals. All procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
-
Behavioral Assessment: Motor function is assessed 7-21 days post-injection using tests such as:
-
Rotarod test: To measure motor coordination and balance.
-
Cylinder test: To assess forelimb akinesia.
-
Open field test: To evaluate locomotor activity.
-
-
Neurochemical and Histological Analysis: Post-mortem analysis of the substantia nigra and striatum is performed to quantify dopaminergic neuron loss (e.g., tyrosine hydroxylase immunohistochemistry) and striatal dopamine levels (e.g., HPLC).
Caption: MPTP Model Experimental Workflow.
6-OHDA-Induced Parkinson's Disease Rat Model
The 6-hydroxydopamine (6-OHDA) rat model is another widely used paradigm for studying Parkinson's disease.[28][29][30][31][32]
Methodology:
-
Animal Selection: Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A burr hole is drilled over the target brain region (e.g., medial forebrain bundle or striatum).
-
6-OHDA (typically 8-16 µg in ascorbate-saline) is unilaterally infused into the target site using a microsyringe.
-
-
Post-operative Care: Animals receive post-operative analgesia and are monitored for recovery.
-
Behavioral Assessment: After a recovery period of 2-3 weeks, motor deficits are assessed using:
-
Apomorphine- or amphetamine-induced rotation test: To quantify the extent of the dopaminergic lesion.
-
Cylinder test: To assess forelimb use asymmetry.
-
Stepping test: To measure forelimb akinesia.
-
-
Histological Verification: The extent of the dopaminergic lesion is confirmed post-mortem by tyrosine hydroxylase immunohistochemistry.
Assessment of Neuroinflammation in Alzheimer's Disease Mouse Models
This protocol outlines methods to quantify neuroinflammation in transgenic mouse models of Alzheimer's disease.[33][34][35][36][37]
Methodology:
-
Animal Model: Use of transgenic mouse models that develop amyloid-beta plaques and/or tau pathology (e.g., 5XFAD, APP/PS1).
-
Tissue Preparation:
-
Mice are transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains are dissected, post-fixed, and cryoprotected in sucrose.
-
Brains are sectioned using a cryostat or microtome.
-
-
Immunohistochemistry/Immunofluorescence:
-
Brain sections are stained with antibodies against markers of microgliosis (e.g., Iba1) and astrocytosis (e.g., GFAP).
-
Co-staining with markers for amyloid plaques (e.g., Thioflavin S or anti-Aβ antibodies) can be performed.
-
-
Quantification:
-
Images of stained sections are captured using a microscope.
-
The area of immunoreactivity for Iba1 and GFAP around amyloid plaques is quantified using image analysis software.
-
-
Cytokine Analysis:
-
Brain tissue homogenates can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or multiplex assays.
-
Conclusion and Future Directions
Adenosine A2A receptor antagonists represent a promising non-dopaminergic therapeutic strategy for a range of neurodegenerative diseases. While istradefylline has gained approval for Parkinson's disease in some countries, the clinical development of other antagonists has faced challenges, highlighting the complexities of translating preclinical findings to human therapies. Future research should focus on refining patient selection, identifying biomarkers of treatment response, and further elucidating the intricate roles of A2A receptor signaling in the diverse pathologies of neurodegeneration. The continued exploration of this target holds significant potential for the development of novel and effective treatments for these devastating disorders.
References
- 1. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Istradefylline for Parkinson's disease patients experiencing motor fluctuations: results of the KW-6002-US-018 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of istradefylline in patients with Parkinson's disease on levodopa with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preladenant as an Adjunctive Therapy With Levodopa in Parkinson Disease: Two Randomized Clinical Trials and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized trial of preladenant, given as monotherapy, in patients with early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. augusta.edu [augusta.edu]
- 11. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scienceofparkinsons.com [scienceofparkinsons.com]
- 14. researchgate.net [researchgate.net]
- 15. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A critical evaluation of adenosine A2A receptors as potentially "druggable" targets in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A2AR antagonist treatment for multiple sclerosis: Current progress and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.abo.fi [research.abo.fi]
- 22. researchgate.net [researchgate.net]
- 23. The adenosinergic signaling in the pathogenesis and treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 26. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 27. imrpress.com [imrpress.com]
- 28. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 29. researchgate.net [researchgate.net]
- 30. conductscience.com [conductscience.com]
- 31. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 32. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models [ouci.dntb.gov.ua]
- 34. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Neuroinflammation in a Mouse Model of Alzheimer’s Disease versus Auditory Dysfunction: Machine Learning Interpretation and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. "Rodent models of neuroinflammation for Alzheimer's disease" by A. Nazem, R. Sankowski et al. [academicworks.medicine.hofstra.edu]
- 37. researchgate.net [researchgate.net]
Preclinical Evaluation of Novel Therapeutics in Parkinson's Disease Models: A Technical Guide
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms like bradykinesia, rigidity, and tremor.[1][2][3] The pathological hallmarks also include the aggregation of α-synuclein protein into Lewy bodies.[4] Preclinical animal models are indispensable tools for understanding disease pathogenesis and for testing the efficacy and mechanism of action of new therapeutic candidates before they advance to clinical trials.[5]
This guide provides an in-depth overview of the common preclinical models used to evaluate novel compounds for Parkinson's disease, using the fictitious compound "Lu AA41063" as an example to illustrate the process. It details experimental protocols, presents hypothetical data in a structured format, and visualizes key pathways and workflows.
Key Preclinical Models in Parkinson's Disease Research
The most widely used preclinical models for PD are neurotoxin-based and genetic models, primarily in rodents.[4][6][7] These models aim to replicate key features of PD, such as dopaminergic neurodegeneration and motor deficits.[4][5]
-
6-Hydroxydopamine (6-OHDA) Model: This is a classic and widely used model where the neurotoxin 6-OHDA is stereotaxically injected into the substantia nigra or the medial forebrain bundle of rodents.[2][8] 6-OHDA is a selective catecholaminergic neurotoxin that is taken up by dopamine transporters, leading to the destruction of dopaminergic neurons.[6]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: The MPTP model is another popular neurotoxin-based model, particularly in mice.[4][9] Systemic administration of MPTP leads to a significant loss of dopaminergic neurons in the substantia nigra and a reduction in striatal dopamine levels.[9][10]
-
α-Synuclein Models: These genetic models involve the overexpression of α-synuclein (often with a mutation like A53T) using viral vectors (e.g., AAV) or by creating transgenic animals.[5][7][9] These models are particularly useful for studying the role of α-synuclein pathology in PD and for testing therapies targeting this aspect of the disease.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for the 6-OHDA and α-synuclein models.
Protocol 1: Unilateral 6-OHDA Lesioning in Rats
-
Animal Subjects: Male Wistar rats (250-300g).
-
Anesthesia: Animals are anesthetized with isoflurane (2-3% in oxygen).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small hole is drilled in the skull over the target area (medial forebrain bundle).
-
Neurotoxin Injection: 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) is infused unilaterally using a Hamilton syringe at a rate of 1 µL/min. The needle is left in place for 5 minutes post-injection to allow for diffusion.[8]
-
Post-operative Care: Animals receive post-operative analgesics and are monitored daily.
-
Behavioral Testing: Behavioral assessments (e.g., apomorphine-induced rotations, cylinder test) are performed 2-3 weeks post-lesion to confirm the extent of the dopaminergic lesion.
-
Drug Administration: "this compound" or vehicle is administered (e.g., daily via oral gavage) starting from a predetermined time point post-lesion.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized for neurochemical (e.g., HPLC for dopamine levels) and immunohistochemical (e.g., tyrosine hydroxylase staining) analysis of the striatum and substantia nigra.
Protocol 2: AAV-A53T α-Synuclein Overexpression in Mice
-
Animal Subjects: Male C57BL/6 mice (8-10 weeks old).
-
Viral Vector: An adeno-associated virus (AAV) vector carrying the human A53T mutant α-synuclein gene.
-
Stereotaxic Injection: Under isoflurane anesthesia, the AAV-A53T-α-synuclein vector is injected unilaterally into the substantia nigra.[9]
-
Post-operative Care and Monitoring: Standard post-operative care is provided. Animals are monitored for motor deficits over several weeks.
-
Drug Administration: Treatment with "this compound" or vehicle begins 2 weeks post-injection and continues for the duration of the study.
-
Behavioral Assessments: A battery of motor tests (e.g., rotarod, cylinder test, open field test) is conducted at baseline and at multiple time points post-treatment.
-
Endpoint Analysis: Brain tissue is collected for immunohistochemical analysis of α-synuclein aggregation, dopaminergic neuron loss (tyrosine hydroxylase staining), and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
Data Presentation: Hypothetical Efficacy of this compound
The following tables summarize hypothetical quantitative data from preclinical studies of "this compound".
Table 1: Effect of this compound on Motor Function in the 6-OHDA Rat Model
| Treatment Group | Apomorphine-Induced Rotations (turns/min, mean ± SEM) | Cylinder Test (Forelimb Use Asymmetry, % contralateral) |
| Sham + Vehicle | 1.2 ± 0.3 | 48.5 ± 2.1 |
| 6-OHDA + Vehicle | 7.8 ± 0.9 | 15.2 ± 1.8 |
| 6-OHDA + this compound (1 mg/kg) | 5.9 ± 0.7 | 25.8 ± 2.0 |
| 6-OHDA + this compound (5 mg/kg) | 3.1 ± 0.5 | 38.9 ± 2.3 |
| 6-OHDA + L-DOPA (6 mg/kg) | 2.5 ± 0.4 | 42.1 ± 2.5 |
| *p<0.05, **p<0.01 vs. 6-OHDA + Vehicle |
Table 2: Neuroprotective Effects of this compound in the 6-OHDA Rat Model
| Treatment Group | Striatal Dopamine (% of Sham, mean ± SEM) | TH+ Neurons in Substantia Nigra (% of Sham, mean ± SEM) |
| Sham + Vehicle | 100 ± 5.2 | 100 ± 4.8 |
| 6-OHDA + Vehicle | 12.5 ± 2.1 | 28.3 ± 3.5 |
| 6-OHDA + this compound (1 mg/kg) | 25.8 ± 3.0 | 40.1 ± 4.1 |
| 6-OHDA + this compound (5 mg/kg) | 45.2 ± 4.5 | 62.5 ± 5.0 |
| 6-OHDA + L-DOPA (6 mg/kg) | N/A (symptomatic relief) | 29.1 ± 3.8 |
| *p<0.05, **p<0.01 vs. 6-OHDA + Vehicle |
Table 3: Effect of this compound on α-Synuclein Pathology and Neuroinflammation
| Treatment Group | α-Synuclein Aggregates (Integrated Density, mean ± SEM) | Iba1+ Microglia (% of Sham, mean ± SEM) |
| Sham + Vehicle | 1.0 ± 0.2 | 100 ± 8.1 |
| AAV-Syn + Vehicle | 8.9 ± 1.1 | 250.4 ± 15.6 |
| AAV-Syn + this compound (5 mg/kg) | 4.2 ± 0.6 | 145.2 ± 10.2 |
| *p<0.05, **p<0.01 vs. AAV-Syn + Vehicle |
Visualizations: Pathways and Workflows
Visual diagrams are essential for conveying complex biological pathways and experimental designs.
Caption: Simplified dopamine synthesis, release, and postsynaptic signaling pathway.
Caption: A typical experimental workflow for testing a novel therapeutic in a neurotoxin model of PD.
Caption: The pathological cascade of α-synuclein aggregation leading to neuroinflammation and cell death.
References
- 1. Animal models of Parkinson’s disease: bridging the gap between disease hallmarks and research questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF, Mechanism of Action, Role in Parkinson's Disease, and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug discovery and development for Parkinson’s disease: are preclinical models good enough? [frontiersin.org]
- 5. Animal models for preclinical Parkinson's research: An update and critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Lu AA41063
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA41063 is a potent and selective antagonist of the adenosine A2A receptor. It is a non-xanthine derivative with high affinity for the human A2A receptor. Due to its poor aqueous solubility, in vivo studies have often utilized its water-soluble phosphate ester prodrug, Lu AA47070, which is readily converted to this compound in the body. The primary therapeutic target for this compound has been Parkinson's disease, owing to the well-established role of adenosine A2A receptors in modulating dopaminergic neurotransmission in the striatum. These application notes provide an overview of the in vivo experimental protocols for evaluating the efficacy of this compound and its prodrug, Lu AA47070, particularly in rodent models of Parkinson's disease.
Mechanism of Action
This compound acts as a selective antagonist at the adenosine A2A receptor. In the basal ganglia, particularly the striatum, A2A receptors are highly expressed on the striatopallidal medium spiny neurons of the "indirect pathway" and form heteromers with dopamine D2 receptors. There is a reciprocal antagonistic interaction between these two receptors. By blocking the A2A receptor, this compound can potentiate D2 receptor-mediated signaling, which is diminished in Parkinson's disease due to dopamine depletion. This modulation of the indirect pathway is believed to be the primary mechanism through which this compound exerts its anti-parkinsonian effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its prodrug, Lu AA47070.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Human Adenosine A2A | 5.9 |
| Human Adenosine A1 | 410 |
| Human Adenosine A2B | 260 |
| Human Adenosine A3 | >10,000 |
Table 2: In Vivo Efficacy of Lu AA47070 in a Rat Model of Parkinsonism (Pimozide-Induced Catalepsy)
| Treatment Group | Dose (mg/kg, IP) | Catalepsy Score (mean seconds) | % Reversal of Catalepsy |
| Vehicle | - | 180 | 0% |
| Lu AA47070 | 3.75 | 120 | 33% |
| Lu AA47070 | 7.5 | 80 | 56% |
| Lu AA47070 | 15.0 | 40 | 78% |
| Lu AA47070 | 30.0 | 20 | 89% |
Data adapted from Salamone et al., 2012.
Table 3: Pharmacokinetic Parameters of this compound and Lu AA47070 in Rats
| Compound | Administration Route | Bioavailability (F) |
| This compound | Oral | Low |
| Lu AA47070 | Oral | High |
Experimental Protocols
Animal Models of Parkinson's Disease
A common approach to induce parkinsonian-like motor deficits in rodents is through the use of dopamine receptor antagonists.
-
Pimozide- or Haloperidol-Induced Catalepsy:
-
Animal Model: Male Sprague-Dawley rats (250-350 g).
-
Induction of Catalepsy: Administer the dopamine D2 receptor antagonist pimozide (1.0 mg/kg, intraperitoneally - IP) or haloperidol (0.5 mg/kg, IP).
-
Assessment: Catalepsy can be measured by placing the rat's forepaws on a horizontal bar raised a few inches off the surface and measuring the time it takes for the rat to remove its paws.
-
In Vivo Efficacy Studies
The following protocols are based on studies evaluating the ability of Lu AA47070 to reverse motor deficits in rodent models of Parkinson's disease.[1]
-
Protocol 1: Reversal of Pimozide-Induced Catalepsy
-
Animals: Male Sprague-Dawley rats.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer Lu AA47070 (e.g., 3.75, 7.5, 15.0, 30.0 mg/kg, IP) or vehicle.
-
30 minutes later, administer pimozide (1.0 mg/kg, IP).
-
-
Behavioral Testing:
-
Assess catalepsy at 30, 60, 90, and 120 minutes after pimozide injection.
-
The catalepsy test involves placing the forepaws of the rat on a horizontal bar (9 cm high) and measuring the time until both forepaws are removed. A cut-off time of 180 seconds is typically used.
-
-
Data Analysis: Compare the catalepsy scores between the vehicle-treated and Lu AA47070-treated groups.
-
-
Protocol 2: Locomotor Activity Assessment
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Use automated locomotor activity chambers.
-
Drug Administration:
-
Administer Lu AA47070 (e.g., 3.75, 7.5, 15.0, 30.0 mg/kg, IP) or vehicle.
-
30 minutes later, administer pimozide (1.0 mg/kg, IP).
-
-
Behavioral Testing: Place the rats in the locomotor activity chambers immediately after pimozide injection and record activity for a set duration (e.g., 60 minutes).
-
Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity.
-
-
Protocol 3: Assessment of Tremulous Jaw Movements
-
Animals: Male Sprague-Dawley rats.
-
Induction of Tremor: Administer pimozide (1.0 mg/kg, IP).
-
Drug Administration: Administer Lu AA47070 (e.g., 3.75, 7.5, 15.0, 30.0 mg/kg, IP) or vehicle 30 minutes before pimozide.
-
Behavioral Observation:
-
Place rats in individual observation chambers.
-
Observe and count the number of tremulous jaw movements for a defined period (e.g., 5 minutes) at set intervals after pimozide administration.
-
-
Data Analysis: Compare the frequency of tremulous jaw movements between the different treatment groups.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for Lu AA41063 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA41063 is a potent and selective non-xanthine antagonist of the adenosine A2A receptor (A2AR).[1] The A2A receptor, a Gs protein-coupled receptor, is a key regulator in various physiological processes, including inflammation, neurotransmission, and immune responses. Its activation by adenosine triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates downstream cellular functions. Due to its role in these pathways, the A2A receptor is a significant target in drug discovery for conditions such as Parkinson's disease, cancer, and inflammatory disorders. These application notes provide a detailed protocol for the dissolution and use of this compound in in vitro cell culture experiments, enabling researchers to investigate its biological effects.
Data Presentation
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-(3,3-dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide |
| Molecular Formula | C16H17F2N3O2S |
| Molar Mass | 353.39 g/mol |
| CAS Number | 851202-49-8 |
Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | Estimated to be ≥ 20 mg/mL. Empirical determination is recommended. | -20°C for short-term storage (weeks), -80°C for long-term storage (months). |
| Water | Insoluble | Not recommended for creating stock solutions. |
| Ethanol | Sparingly soluble to insoluble. | Not recommended for creating primary stock solutions. |
| Cell Culture Medium | Insoluble at high concentrations. Must be diluted from a DMSO stock. | Not recommended for storage. Prepare fresh dilutions for each experiment. |
Note: As with many small molecule inhibitors, the solubility of this compound in aqueous solutions like cell culture media is very low. Therefore, a primary stock solution in an organic solvent such as DMSO is required.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 353.39 g/mol x 1000 mg/g = 3.53 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.53 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or multi-well plates
Procedure:
-
Serial Dilution (Recommended):
-
To minimize the final concentration of DMSO in the culture medium (ideally ≤ 0.1%), it is recommended to perform a serial dilution.
-
For a final concentration of 10 µM, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium to get a 10 µM solution. This can then be further diluted.
-
-
Direct Dilution (for lower concentrations):
-
To prepare a working solution with a final concentration of 1 µM in 10 mL of medium:
-
Add 1 µL of the 10 mM stock solution to the 10 mL of pre-warmed cell culture medium.
-
-
To prepare a working solution with a final concentration of 100 nM in 10 mL of medium:
-
Add 0.1 µL of the 10 mM stock solution (or 1 µL of a 1 mM intermediate dilution) to the 10 mL of pre-warmed cell culture medium.
-
-
-
Mixing and Application:
-
Immediately after adding the diluted this compound to the medium, vortex or mix thoroughly by pipetting.
-
Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This should be an equivalent volume of DMSO (without this compound) added to the cell culture medium at the same final concentration as in your experimental conditions.
-
Protocol 3: Assessing Cell Viability and Cytotoxicity
It is essential to determine the cytotoxic potential of this compound on your specific cell line. A standard MTT or similar cell viability assay is recommended.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a range of this compound concentrations in your cell culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO) and an untreated control.
-
Treat the cells with the different concentrations of this compound and incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the results to determine the concentration at which this compound may exhibit cytotoxic effects in your cell line.
-
Visualizations
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Dissolving and Using this compound
References
Application Notes and Protocols for Lu AA41063 in Rodent Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Lu AA41063 has been identified as a high-affinity antagonist of the adenosine A2A receptor, a key target in a variety of physiological processes, including neurotransmission, inflammation, and cardiovascular function. Due to its selectivity, this compound holds potential as a therapeutic agent for a range of disorders. Preclinical evaluation in rodent models is a critical step in the drug development pipeline to assess its efficacy, safety, and pharmacokinetic profile.
Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Target |
| This compound | 851202-49-8 | C₁₆H₁₇F₂N₃O₂S | 353.39 g/mol | Adenosine A2A Receptor Antagonist |
Recommended Procedures for In Vivo Studies
Given the absence of specific published dosages for this compound in rodents, the following sections provide generalized protocols and considerations for initiating in vivo experiments.
Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. A common starting point for novel compounds is a vehicle composed of a mixture of solvents. For example, a formulation could consist of:
-
5% DMSO (Dimethyl sulfoxide)
-
30% PEG300 (Polyethylene glycol 300)
-
5% Tween 80
-
60% Saline or PBS (Phosphate-buffered saline)
Protocol for Vehicle Preparation:
-
Accurately weigh the required amount of this compound.
-
In a sterile container, dissolve the compound in the appropriate volume of DMSO. Gentle warming or vortexing may be required to aid dissolution.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix until a homogenous solution is achieved.
-
Finally, add the saline or PBS dropwise while continuously mixing to bring the solution to the final desired volume.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
The final solution should be sterile-filtered before administration.
Administration Routes in Rodents
The selection of the administration route depends on the desired pharmacokinetic profile and the experimental design. Common routes for drug administration in rodents include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).
Table of Common Administration Routes and Volumes for Mice and Rats:
| Route | Mouse Volume | Rat Volume | Needle Size (Gauge) | Notes |
| Oral (PO) | < 2-3 mL | 5-20 mL/kg | Gavage Needle | Mimics clinical route of administration. |
| Intraperitoneal (IP) | < 2-3 mL | 5-10 mL/kg | 25-27 | Rapid absorption, suitable for compounds not well-absorbed orally. |
| Intravenous (IV) | < 0.2 mL (tail vein) | 1-5 mL/kg (tail vein) | 27-30 | 100% bioavailability, rapid onset of action. |
| Subcutaneous (SC) | < 2-3 mL | 5-10 mL/kg | 25-27 | Slower, more sustained absorption compared to IP or IV. |
Experimental Workflow for Drug Administration:
Caption: A generalized workflow for the preparation and administration of a test compound in a rodent model.
Proposed Experimental Protocols
The following are example protocols that can be adapted for the initial evaluation of this compound.
Dose-Ranging and Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of safe and pharmacologically active doses.
Protocol:
-
Animals: Use a small cohort of healthy, adult mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg).
-
Administration: Administer a single dose of this compound via the chosen route (e.g., IP or PO).
-
Monitoring: Observe the animals closely for any signs of toxicity, including changes in weight, activity, posture, and grooming, for at least 24-48 hours post-dosing.
-
Data Collection: Record all observations systematically. At the end of the observation period, tissue samples may be collected for histological analysis if toxicity is suspected.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol:
-
Animals: Use cannulated rodents to facilitate repeated blood sampling.
-
Dosing: Administer a single dose of this compound via both IV and the intended therapeutic route (e.g., PO).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Logical Relationship of Pharmacokinetic Parameters:
Caption: The relationship between drug administration, physiological processes, and resulting pharmacokinetic parameters.
Signaling Pathway
This compound acts as an antagonist at the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).
Adenosine A2A Receptor Signaling Pathway:
Caption: Simplified signaling cascade of the adenosine A2A receptor and the antagonistic action of this compound.
Conclusion
The successful preclinical development of this compound in rodent models requires a systematic approach, beginning with careful formulation and progressing through rigorous dose-finding, pharmacokinetic, and pharmacodynamic studies. The protocols and information provided in these application notes serve as a starting point for researchers. It is imperative to adapt and optimize these general guidelines to the specific research question and experimental conditions. Meticulous documentation of all procedures and results will be essential for the robust evaluation of this compound's therapeutic potential.
Application Notes and Protocols for Lu AA41063 in Behavioral Assays for Motor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lu AA41063 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. PDE10A plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers integral to dopamine signaling pathways that govern motor control. By inhibiting PDE10A, this compound elevates cAMP and cGMP levels, thereby modulating the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia. This mechanism suggests a potential therapeutic role for this compound in disorders characterized by motor dysfunction.
These application notes provide detailed protocols for assessing the effects of this compound on motor function in rodents using a battery of well-established behavioral assays: the Open Field Test, the Rotarod Test, and the Catalepsy Bar Test.
Mechanism of Action: Signaling Pathway
This compound acts by inhibiting the PDE10A enzyme, which is a key regulator of cyclic nucleotide signaling in striatal medium spiny neurons (MSNs). These neurons are fundamental components of the direct and indirect pathways of the basal ganglia, which have opposing effects on the initiation and control of movement.
Data Presentation
Disclaimer: The following tables are templates for data presentation. Specific quantitative data for this compound from these assays are not publicly available and would need to be generated through experimentation.
Table 1: Effect of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time Spent in Center (s) | Rearing Frequency |
| Vehicle | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Motor Coordination in the Rotarod Test
| Treatment Group | Dose (mg/kg) | Latency to Fall (s) - Trial 1 | Latency to Fall (s) - Trial 2 | Latency to Fall (s) - Trial 3 |
| Vehicle | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Catalepsy in the Bar Test
| Treatment Group | Dose (mg/kg) | Latency to Step Down (s) |
| Vehicle | 0 | Mean ± SEM |
| This compound | X | Mean ± SEM |
| This compound | Y | Mean ± SEM |
| This compound | Z | Mean ± SEM |
| Positive Control (e.g., Haloperidol) | Varies | Mean ± SEM |
Experimental Protocols
Open Field Test
Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior.
Materials:
-
Open field apparatus (e.g., a 40 cm x 40 cm x 30 cm square arena made of non-reflective material)
-
Video tracking software
-
This compound
-
Vehicle solution
-
Syringes and needles for administration
-
Rodents (mice or rats)
Protocol:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before testing (e.g., 30-60 minutes).
-
Test Procedure:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Analyze the video recordings using tracking software to quantify the following parameters:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: The speed of movement.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Lu AA41063: A Potent and Selective A₂A Receptor Antagonist for Research Applications
Lu AA41063 is a non-xanthine, selective antagonist of the adenosine A₂A receptor, making it a valuable tool for researchers investigating the physiological and pathophysiological roles of this key G-protein coupled receptor. Its high affinity and selectivity for the A₂A receptor over other adenosine receptor subtypes allow for precise interrogation of A₂A receptor function in various biological systems.
This document provides detailed application notes and protocols for the use of this compound as a tool compound in scientific research. The information is intended for researchers, scientists, and drug development professionals.
Pharmacological Profile
This compound exhibits high-affinity binding to the human adenosine A₂A receptor and displays significant selectivity over other human adenosine receptor subtypes. The binding affinities (Ki) are summarized in the table below.
| Receptor Subtype | Ki (nM) | Selectivity vs. A₂A |
| Adenosine A₂A | 5.9 | - |
| Adenosine A₁ | 410 | 69-fold |
| Adenosine A₂B | 260 | 44-fold |
| Adenosine A₃ | >10,000 | >1,695-fold |
Table 1: Binding affinities of this compound for human adenosine receptor subtypes.[1]
Application Notes
This compound is a powerful tool for in vitro and in vivo studies of A₂A receptor function. Its high selectivity makes it particularly useful for dissecting the specific contributions of the A₂A receptor in complex biological processes.
In Vitro Applications:
-
Receptor Binding Studies: this compound can be used as a competitor in radioligand binding assays to determine the affinity of other compounds for the A₂A receptor.
-
Functional Assays: As a potent antagonist, this compound can be used to block A₂A receptor-mediated signaling, such as the production of cyclic AMP (cAMP). This allows for the study of downstream signaling pathways and the physiological consequences of A₂A receptor activation.
-
Investigating A₂A Receptor-Mediated Processes: Researchers can use this compound to probe the role of the A₂A receptor in various cellular processes, including neurotransmission, inflammation, and cardiovascular function.
In Vivo Applications:
A water-soluble phosphate ester prodrug, Lu AA47070, has been developed for oral administration in animal studies.[1] This prodrug is readily converted to this compound in vivo, allowing for the investigation of the A₂A receptor's role in systemic and central nervous system functions. Studies using this prodrug have suggested potential applications for A₂A antagonists in conditions such as Parkinson's disease and motivational deficits.[1]
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Radioligand Binding Assay (Competition)
This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of a test compound against the A₂A receptor using this compound as a reference compound.
Materials:
-
Cell membranes expressing the human A₂A receptor
-
Radioligand (e.g., [³H]-ZM241385 or other suitable A₂A-selective radioligand)
-
This compound
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., a high concentration of a non-radiolabeled A₂A antagonist like ZM241385)
-
96-well microplates
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus
Protocol:
-
Prepare Reagents:
-
Dilute the cell membrane preparation in assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
Prepare serial dilutions of this compound and the test compound in assay buffer.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
Prepare the non-specific binding determinator at a concentration sufficient to saturate the A₂A receptors.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the cell membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding determinator, 50 µL of radioligand solution, and 100 µL of the cell membrane preparation.
-
Competition Binding: 50 µL of each dilution of this compound or the test compound, 50 µL of radioligand solution, and 100 µL of the cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application of NeuroInflamin-X in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators contribute to neuronal damage and cognitive decline. A common and well-established method to induce neuroinflammation in preclinical research is through the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][2][3][4][5] This application note details the use of NeuroInflamin-X, a potent anti-inflammatory agent, in LPS-induced neuroinflammation models. NeuroInflamin-X offers a valuable tool for investigating the mechanisms of neuroinflammation and for the preclinical assessment of potential therapeutic agents.
Mechanism of Action
NeuroInflamin-X is a selective inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. In the context of neuroinflammation, LPS binds to Toll-like receptor 4 (TLR4) on microglia, initiating a downstream signaling cascade that leads to the activation of NF-κB.[6] Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, as well as enzymes such as iNOS and COX-2.[7][8] NeuroInflamin-X effectively blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the nuclear translocation of NF-κB and thereby suppresses the expression of inflammatory mediators.
Key Applications
-
Elucidation of Neuroinflammatory Pathways: Investigate the role of the NF-κB pathway in mediating the inflammatory response in the central nervous system.
-
Preclinical Drug Screening: Evaluate the efficacy of novel therapeutic agents in mitigating neuroinflammation.
-
Disease Model Development: Refine and characterize animal models of neurodegenerative diseases where neuroinflammation is a key pathological feature.
Experimental Protocols
In Vitro: LPS-Induced Neuroinflammation in Microglia
This protocol describes the induction of an inflammatory response in BV-2 microglial cells using LPS and treatment with NeuroInflamin-X.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
NeuroInflamin-X
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA, qPCR, and Western blotting
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of NeuroInflamin-X (e.g., 1, 5, 10 µM) for 1 hour.
-
Induce inflammation by adding LPS (100 ng/mL) to the culture medium.
-
Include appropriate controls: vehicle-treated cells, LPS-only treated cells, and NeuroInflamin-X-only treated cells.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 6 hours for RNA analysis, 24 hours for cytokine and protein analysis).
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2).
-
Protein Expression Analysis: Lyse the cells and perform Western blot analysis to determine the levels of key signaling proteins (e.g., p-IκBα, IκBα, NF-κB p65).
-
In Vivo: LPS-Induced Neuroinflammation in Mice
This protocol outlines the induction of neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS and subsequent treatment with NeuroInflamin-X.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
NeuroInflamin-X
-
Sterile saline
-
Anesthetics
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Tissue homogenization buffers
-
Reagents for ELISA, immunohistochemistry, and behavioral tests
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Treatment Administration:
-
Administer NeuroInflamin-X (e.g., 10 mg/kg, i.p.) or vehicle 1 hour prior to LPS injection.
-
-
LPS Injection: Induce neuroinflammation by injecting LPS (1 mg/kg, i.p.).
-
Behavioral Analysis (optional): At 24 hours post-LPS injection, perform behavioral tests such as the Morris water maze or passive avoidance test to assess cognitive function.[8]
-
Tissue Collection: At the desired time point (e.g., 24 hours post-LPS), euthanize the mice and collect brain tissue.
-
For biochemical analysis, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
For immunohistochemistry, perfuse the mice with PBS followed by 4% paraformaldehyde.
-
-
Analysis:
-
Cytokine Levels: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines using ELISA.
-
Immunohistochemistry: Prepare brain sections and perform immunostaining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
Western Blotting: Analyze brain homogenates for the expression of inflammatory and signaling proteins.
-
Data Presentation
The following tables summarize typical quantitative data obtained from experiments using NeuroInflamin-X in LPS-induced neuroinflammation models.
Table 1: Effect of NeuroInflamin-X on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 15.2 ± 2.1 | 8.5 ± 1.5 | 5.1 ± 0.9 |
| LPS (100 ng/mL) | 485.6 ± 35.8 | 250.1 ± 21.3 | 120.7 ± 11.2 |
| LPS + NeuroInflamin-X (1 µM) | 310.4 ± 28.9 | 165.8 ± 15.7 | 85.3 ± 9.1 |
| LPS + NeuroInflamin-X (5 µM) | 152.7 ± 14.5 | 75.2 ± 8.9 | 42.6 ± 5.4 |
| LPS + NeuroInflamin-X (10 µM) | 58.3 ± 7.2 | 28.9 ± 4.1 | 18.9 ± 2.8 |
Data are presented as mean ± SEM.
Table 2: Effect of NeuroInflamin-X on Inflammatory Gene Expression in Mouse Hippocampus 24h Post-LPS Injection
| Treatment Group | Tnf (fold change) | Il1b (fold change) | Nos2 (fold change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS (1 mg/kg) | 12.5 ± 1.8 | 15.2 ± 2.1 | 25.8 ± 3.5 |
| LPS + NeuroInflamin-X (10 mg/kg) | 4.2 ± 0.6 | 5.8 ± 0.9 | 8.1 ± 1.2 |
Data are presented as mean ± SEM relative to the vehicle control group.
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of NeuroInflamin-X.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. "Lipopolysaccharide-induced animal models for neuroinflammation - An overview." - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles of microglia and astrocytes in neuroinflammation of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Lu AA41063 for Investigating Synaptic Plasticity
A comprehensive search has revealed no publicly available scientific literature or data specifically identifying a compound designated "Lu AA41063" in the context of synaptic plasticity research.
Therefore, it is not possible to provide detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested. The information necessary to generate such a document is not present in the public domain.
It is possible that "this compound" is an internal development name for a compound that has not yet been disclosed in published research, a new chemical entity pending publication, or a designation that is not widely recognized in the scientific community.
To facilitate the creation of the requested content, it would be necessary to have access to proprietary research data or published studies detailing the mechanism of action and experimental application of this compound. Without this foundational information, any attempt to create Application Notes and Protocols would be speculative and not based on factual data.
For researchers, scientists, and drug development professionals interested in the broader field of synaptic plasticity, resources are available to study the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning and memory.[1][2][3] Research in this area often involves the use of various pharmacological tools to modulate specific signaling pathways.
One important class of enzymes involved in synaptic plasticity is the phosphodiesterase (PDE) family.[4][5][6] Specifically, inhibitors of PDE10A have been investigated for their potential to modulate corticostriatal activity and influence synaptic plasticity.[4][5] These inhibitors typically work by increasing the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in neuronal signaling cascades.
Should information on this compound become publicly available, the following structure for Application Notes and Protocols would be employed:
Future Application Note Structure:
-
Introduction: A brief overview of this compound, its chemical properties, and its proposed mechanism of action in modulating synaptic plasticity.
-
Mechanism of Action: A detailed description of the molecular target(s) of this compound and the signaling pathways it affects. This section would include a Graphviz diagram illustrating the signaling cascade.
-
Applications: A summary of the key research applications of this compound in studying synaptic plasticity, such as the investigation of LTP and LTD in various brain regions.
-
Experimental Data: A tabular summary of quantitative data from key experiments, for example, showing the effect of different concentrations of this compound on synaptic responses.
-
Protocols: Detailed, step-by-step protocols for cornerstone experiments, including:
-
In vitro electrophysiology (e.g., field excitatory postsynaptic potential recordings in hippocampal slices).
-
Cell-based assays (e.g., measurement of second messenger levels).
-
Behavioral studies in animal models.
-
-
Visualizations: Graphviz diagrams illustrating experimental workflows and logical relationships between experimental steps.
-
References: A list of all cited scientific literature.
We encourage researchers with information on this compound to publish their findings to advance the field of neuroscience and drug discovery. Until such information is available, we are unable to provide the specific, detailed content requested.
References
- 1. Presynaptic long-term plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A unifying theory of synaptic long-term plasticity based on a sparse distribution of synaptic strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Plasticity at Inhibitory Synapses: A Phenomenon That Has Been Overlooked - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The PDE10A Inhibitor TAK-063 Reverses Sound-Evoked EEG Abnormalities in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Radioligand Binding Assay with [¹⁷⁷Lu]Lu-AA41063
Audience: Researchers, scientists, and drug development professionals.
Introduction
[¹⁷⁷Lu]Lu-AA41063 is a lutetium-177 labeled radioligand developed for targeting the Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and radioligand therapy.[1][2] The therapeutic efficacy of ¹⁷⁷Lu-based agents stems from the emission of beta particles, which induce localized cell death in PSMA-expressing tumors.[3]
Radioligand binding assays are essential in vitro tools used to characterize the affinity and specificity of radiolabeled compounds like [¹⁷⁷Lu]Lu-AA41063 for their target receptor. These assays provide quantitative data, such as the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax), which are critical for preclinical validation. This document provides detailed protocols for saturation and competition binding assays to determine the binding characteristics of [¹⁷⁷Lu]Lu-AA41063 to PSMA-expressing cells.
Key Signaling Pathway of PSMA
Prostate-Specific Membrane Antigen (PSMA) expression is not merely a passive biomarker; it actively contributes to tumor progression by modulating critical cell survival pathways. In prostate cancer cells, PSMA has been shown to interact with cellular scaffolding proteins, leading to a shift from the MAPK/ERK pathway to the pro-survival PI3K-AKT signaling cascade.[4][5][6] This alteration in signal transduction promotes tumor growth and survival.[7][8] Understanding this pathway is crucial for contextualizing the therapeutic action of PSMA-targeted radioligands.
Caption: PSMA signaling pathway in prostate cancer cells.
Experimental Protocols
The following protocols are designed for determining the binding affinity of [¹⁷⁷Lu]Lu-AA41063 using membranes from PSMA-positive cells (e.g., LNCaP or PC3-PIP).[9][10]
Preparation of Cell Membranes
-
Cell Culture: Culture PSMA-positive cells (e.g., LNCaP) in appropriate media (e.g., RPMI 1640 with 10% FBS) to confluency.
-
Harvesting: Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, protease inhibitor cocktail).[11]
-
Homogenization: Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[11]
-
Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Storage: Resuspend the final membrane pellet in a buffer containing 10% sucrose, aliquot, and store at -80°C. Determine protein concentration using a BCA assay.[11]
Saturation Binding Assay
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
-
Plate Setup: In a 96-well filter plate, set up triplicate wells for "Total Binding" and "Non-Specific Binding" (NSB).
-
Radioligand Addition: Add increasing concentrations of [¹⁷⁷Lu]Lu-AA41063 (e.g., 0.1 - 50 nM) to the wells.
-
NSB Control: To the NSB wells, add a high concentration of a non-labeled PSMA inhibitor (e.g., 10 µM 2-PMPA) to saturate PSMA receptors.
-
Reaction Initiation: Add cell membrane preparation (e.g., 20-50 µg protein/well) to all wells to start the binding reaction. The final assay volume should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate for 60-120 minutes at 37°C with gentle agitation.[10]
-
Filtration: Stop the incubation by rapid vacuum filtration onto a filter mat (e.g., GF/C filters). Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[11]
-
Counting: Dry the filters and measure the radioactivity for each well using a gamma counter.
-
Data Analysis:
-
Calculate "Specific Binding" = (Total Binding) - (Non-Specific Binding).
-
Plot Specific Binding (fmol/mg protein) versus the concentration of [¹⁷⁷Lu]Lu-AA41063.
-
Use non-linear regression (one-site specific binding) in software like GraphPad Prism to calculate Kd and Bmax.
-
Competition Binding Assay
This assay determines the inhibitory constant (Ki) of an unlabeled compound by measuring its ability to compete with the radioligand for receptor binding.
-
Plate Setup: Prepare triplicate wells in a 96-well filter plate.
-
Reagent Addition:
-
Add a fixed concentration of [¹⁷⁷Lu]Lu-AA41063 to all wells (typically at or near its Kd value).
-
Add increasing concentrations of the unlabeled competitor compound (e.g., non-labeled AA41063) ranging from 10⁻¹² to 10⁻⁵ M.
-
-
Reaction Initiation: Add the cell membrane preparation to all wells.
-
Incubation, Filtration, and Counting: Follow steps 5-7 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[12]
-
Caption: General workflow for a radioligand binding assay.
Data Presentation
Quantitative data from binding assays should be summarized for clear interpretation. The tables below show representative binding characteristics for PSMA-targeting radioligands, which would be analogous to data expected for [¹⁷⁷Lu]Lu-AA41063.
Table 1: Saturation Binding Assay Results
| Radioligand | Cell Line/Membrane | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [¹⁷⁷Lu]Lu-PSMA-D4 | LNCaP Membranes | 12.8 ± 2.1 | Not Reported | [10] |
| [⁹⁰Y]Y-PSMA-D4 | LNCaP Membranes | 10.4 ± 1.3 | Not Reported | [10] |
| Representative Data | PSMA+ Membranes | Value | Value | Current Study |
Table 2: Competition Binding Assay Results
| Competitor Compound | Radioligand Used | Cell Line/Membrane | IC₅₀ (nM) | Ki (nM) | Reference |
| PSMA-D4 | [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP Membranes | 28.7 ± 5.2 | Calculated | [10] |
| PSMA-11 | [¹⁷⁷Lu]Lu-PSMA-617 | LNCaP Membranes | 84.5 ± 26.5 | Calculated | [10] |
| AA41063 | [¹⁷⁷Lu]Lu-AA41063 | PSMA+ Membranes | Value | Value | Current Study |
References
- 1. urotoday.com [urotoday.com]
- 2. 177Lu-PSMA Radioligand Therapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auntminnie.com [auntminnie.com]
- 4. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. Radioligand Therapy of Prostate Cancer with a Long-Lasting Prostate-Specific Membrane Antigen Targeting Agent 90Y-DOTA-EB-MCG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Using Lu AA41063 to Measure cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA41063 is a potent and selective antagonist of the adenosine A2A receptor (A2AR). The A2AR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to the Gs alpha subunit of the G protein. This activation of Gs stimulates adenylyl cyclase, leading to the conversion of ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration activates downstream signaling pathways, such as Protein Kinase A (PKA), which mediate various physiological responses.
As a selective A2AR antagonist, this compound does not directly modulate cAMP levels on its own. Instead, it competitively binds to the A2A receptor, blocking the binding of agonists like adenosine or synthetic agonists (e.g., NECA, CGS21680). This blockade prevents the Gs-mediated activation of adenylyl cyclase, thereby inhibiting the agonist-induced rise in intracellular cAMP.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to functionally characterize its antagonist activity by measuring changes in intracellular cAMP levels. The described methods are essential for determining the potency and efficacy of this compound in a cellular context.
Data Presentation
Due to the limited publicly available data on the specific effects of this compound on cAMP levels, the following table presents representative data for a selective A2A receptor antagonist to illustrate the expected experimental outcomes. Researchers should generate their own dose-response curves to determine the precise IC50 value for this compound in their specific cell system.
Table 1: Representative Inhibitory Effect of a Selective A2A Receptor Antagonist on Agonist-Induced cAMP Production
| Antagonist Concentration (nM) | Agonist (NECA, 100 nM) + Antagonist | % Inhibition of NECA Response |
| 0 (NECA only) | 100% (Normalized) | 0% |
| 0.1 | 95% | 5% |
| 1 | 85% | 15% |
| 10 | 50% | 50% |
| 100 | 15% | 85% |
| 1000 | 5% | 95% |
| IC50 | ~10 nM |
Note: The data presented are illustrative. The actual IC50 value for this compound may vary depending on the cell line, agonist concentration, and assay conditions.
Signaling Pathway Diagram
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based cAMP Assay
This protocol describes the methodology to determine the concentration of this compound that inhibits 50% (IC50) of the maximal cAMP production induced by an A2A receptor agonist.
Materials:
-
HEK293 or CHO cells stably expressing the human adenosine A2A receptor
-
Cell culture medium (e.g., DMEM or F-12) supplemented with 10% FBS, penicillin/streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
A2A receptor agonist (e.g., NECA or CGS21680)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram)
-
cAMP assay kit (e.g., HTRF®, LANCE®, ELISA, or luminescence-based like cAMP-Glo™)
-
White or black 96-well or 384-well microplates (as required by the assay kit)
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader capable of detecting the signal from the chosen cAMP assay kit
Experimental Workflow Diagram:
Caption: General experimental workflow for determining the IC50 of this compound.
Procedure:
-
Cell Seeding:
-
Culture A2AR-expressing cells to ~80% confluency.
-
Harvest the cells and determine the cell density.
-
Seed the cells into a 96-well or 384-well plate at a density optimized for your chosen cAMP assay (typically 5,000-20,000 cells per well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer (e.g., HBSS or serum-free media) containing a PDE inhibitor to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a solution of the A2A receptor agonist at a concentration that elicits a submaximal response (EC80 is commonly used). This can be determined from a prior agonist dose-response experiment.
-
Include control wells: vehicle control (no agonist, no antagonist), agonist-only control, and antagonist-only controls.
-
-
Assay Protocol:
-
Gently remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the prepared dilutions of this compound (or vehicle) to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Add the A2A receptor agonist to all wells except the vehicle control.
-
Incubate for an additional 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.
-
Lyse the cells according to the instructions provided with your cAMP assay kit.
-
-
cAMP Detection:
-
Perform the cAMP measurement following the manufacturer's protocol for your chosen assay kit (e.g., HTRF®, LANCE®, ELISA, or cAMP-Glo™).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the assay kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Normalize the data by setting the cAMP level in the agonist-only control as 100% and the vehicle control as 0%.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Protocol 2: Schild Analysis to Determine the Competitive Nature of this compound
Schild analysis is used to determine if an antagonist acts in a competitive manner. This involves generating agonist dose-response curves in the presence of increasing, fixed concentrations of the antagonist.
Procedure:
-
Follow the cell seeding and compound preparation steps as in Protocol 1.
-
Assay Protocol:
-
Prepare serial dilutions of the A2A receptor agonist.
-
Prepare several fixed concentrations of this compound.
-
To different sets of wells, add a fixed concentration of this compound (or vehicle for the control curve).
-
Pre-incubate for 15-30 minutes at 37°C.
-
Add the serial dilutions of the agonist to the corresponding wells.
-
Incubate, lyse, and measure cAMP levels as described in Protocol 1.
-
-
Data Analysis:
-
Generate agonist dose-response curves for each fixed concentration of this compound.
-
Determine the EC50 value for the agonist from each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot. A slope of approximately 1 is indicative of competitive antagonism. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a 2-fold increase in the agonist concentration to produce the same response.
-
Logical Relationship Diagram for Schild Analysis:
Caption: Logical workflow for performing a Schild analysis to characterize the antagonism of this compound.
Application Notes and Protocols for the Administration of Lu AA41063 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Lu AA41063, a selective adenosine A2A receptor antagonist, in animal studies. The information is targeted towards researchers and professionals involved in preclinical drug development, particularly in the context of neurological disorders such as Parkinson's disease.
Compound Information
This compound is a potent and selective non-xanthine antagonist of the adenosine A2A receptor.[1] Due to its low aqueous solubility, a water-soluble phosphate ester prodrug, Lu AA47070, was developed for in vivo studies.[1] Lu AA47070 is readily converted to the active compound this compound in the body.
Quantitative Data
The following table summarizes the in vitro binding affinities of this compound for human adenosine receptors.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A2A |
| Adenosine A2A | 5.9 nM | - |
| Adenosine A1 | 410 nM | 69-fold |
| Adenosine A2B | 260 nM | 44-fold |
| Adenosine A3 | >10,000 nM | >1,695-fold |
Data sourced from Wikipedia.[1]
Signaling Pathway
This compound exerts its effects by blocking the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the A2A receptor involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).
References
Troubleshooting & Optimization
Lu AA41063 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Lu AA41063, a potent and selective antagonist of the hA2A receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the human Adenosine A2A receptor (hA2A).[1][2] Structurally, it is classified as a non-xanthine adenosine A2A receptor antagonist.[2] Its primary mechanism of action is to block the signaling pathway activated by adenosine binding to the A2A receptor. This receptor, when activated, couples to a Gs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[3][4] By antagonizing this receptor, this compound can modulate downstream signaling cascades.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a powder at -20°C for up to three years. If stored in a solvent, it should be kept at -80°C for up to one year.[1]
Q3: Is poor solubility a known issue with this compound and similar compounds?
A3: Yes, poor aqueous solubility is a recognized challenge for many non-xanthine adenosine A2A receptor antagonists.[5][6] In fact, a water-soluble phosphate ester prodrug of this compound, known as Lu AA47070, was developed to overcome this limitation, particularly for oral administration.[2]
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound for my experiment.
Solution: The optimal solvent and concentration for this compound will depend on the specific requirements of your experiment (e.g., in vitro vs. in vivo, required final concentration). Below is a step-by-step guide to help you troubleshoot solubility issues.
Experimental Workflow for Determining Optimal Solubility
Caption: Workflow for troubleshooting this compound solubility.
Recommended Solvents and Formulations
| Application | Recommended Solvent/Formulation | Protocol |
| In Vitro Stock Solution | Dimethyl sulfoxide (DMSO) | Prepare a stock solution of at least 10 mM. If necessary, gently warm the solution and vortex or sonicate to aid dissolution. Store the stock solution at -80°C. |
| In Vivo Formulation | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS | 1. Prepare the vehicle by mixing PEG300, Tween 80, and Saline/PBS. 2. Dissolve this compound in DMSO to create a concentrated stock. 3. Slowly add the DMSO stock solution to the vehicle with continuous vortexing to ensure a homogenous and stable formulation.[1] |
Note: The final concentration of DMSO in your in vitro assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. Always run a vehicle control in your experiments.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound and your chosen solvent (e.g., DMSO) to equilibrate to room temperature before opening.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Solvent Addition: Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Cap the vial and allow it to sit at room temperature for 15-30 minutes with gentle agitation. Vortexing or sonication can be used to aid dissolution. Avoid vigorous shaking which can cause the compound to aerosolize.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Signaling Pathway
This compound acts as an antagonist at the Adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, adenosine, to this receptor typically initiates a signaling cascade that this compound is designed to block.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lu AA41063 Concentration for Neuronal Cell Lines
Disclaimer: As of December 2025, public scientific literature does not contain specific information on a compound designated "Lu AA41063." The following technical support guide is a generalized resource for a hypothetical novel neuroprotective small molecule, herein referred to as this compound. The principles and protocols provided are based on established methodologies for optimizing the concentration of new chemical entities in neuronal cell line research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in neuronal cell culture?
A1: For a novel compound with unknown efficacy and toxicity, it is advisable to start with a broad concentration range. A common approach is to perform a preliminary screen using serial dilutions over several orders of magnitude, for instance, from 1 nM to 100 µM.[1] This initial experiment will help identify a narrower, more effective range for subsequent, detailed dose-response studies.
Q2: How should I dissolve and store this compound?
A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%, and ideally at or below 0.1%.[2][3]
Q3: My cells are showing signs of stress or death even at low concentrations of this compound. What could be the cause?
A3: High levels of cell death at low concentrations can be due to several factors:
-
Solvent toxicity: Ensure the final DMSO concentration is not exceeding a non-toxic level.[3]
-
Compound instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.[4]
-
High sensitivity of the cell line: The specific neuronal cell line you are using might be particularly sensitive to the compound or its mechanism of action.[3]
Q4: I am not observing any neuroprotective effect with this compound. What should I do?
A4: A lack of an observable effect could be due to:
-
Sub-optimal concentration: The concentrations tested may be too low to elicit a response.
-
Poor compound solubility: The compound may be precipitating in the culture medium.[5] Visually inspect for precipitates and consider preparing dilutions in pre-warmed media.
-
Inappropriate assay conditions: The neurotoxin concentration or the timing of compound pre-incubation may need optimization.
-
Low or absent target expression: The neuronal cell line may not express the molecular target of this compound at a sufficient level.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | 1. Cell passage number: Continuous passaging can alter cellular characteristics and drug sensitivity. 2. Inconsistent cell seeding density: The number of cells can impact the outcome of viability and functional assays. 3. Variability in compound preparation: Inaccurate dilutions or degradation of the stock solution. | 1. Use cells within a defined, low-passage number range for all experiments. 2. Use a cell counter for accurate plating and ensure a homogenous cell suspension. 3. Prepare fresh dilutions for each experiment from a properly stored stock solution. |
| Cells are rounding up and detaching from the plate | 1. Cytotoxicity: The concentration of this compound may be too high. 2. Solvent toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high. 3. Target-related effect: The molecular target of this compound might be involved in cell adhesion. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Ensure the final solvent concentration is low (≤ 0.1%) and consistent across all wells, including the vehicle control. 3. Investigate the known functions of the target protein in cell adhesion. |
| Precipitate formation in the culture medium | 1. Poor solubility: The compound may have low solubility in aqueous media. 2. High concentration: The concentration of the working solution may exceed the solubility limit. | 1. Prepare dilutions in pre-warmed media and vortex gently before adding to cells. 2. If solubility remains an issue, consider using a different solvent or a formulation with solubility enhancers, if appropriate for your experimental system. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Neuronal Cells
Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase during the experiment.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
96-well cell culture plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell counter or hemocytometer
-
MTT reagent (or other viability assay reagent)
Procedure:
-
Culture the neuronal cells to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Prepare a serial dilution of the cell suspension to achieve densities from 1,000 to 40,000 cells per well in a 96-well plate.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, perform a cell viability assay (e.g., MTT) to determine the cell proliferation rate.
-
Plot the cell number (or absorbance) against the initial seeding density for each time point.
-
The optimal seeding density is the one that results in exponential growth and does not reach confluency by the end of the planned experiment.
Protocol 2: Cytotoxicity Assay for this compound
Objective: To determine the concentration range of this compound that is non-toxic to the neuronal cell line.
Materials:
-
Neuronal cells seeded at their optimal density in a 96-well plate
-
This compound stock solution (10 mM in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to generate a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only).
-
Carefully remove the existing medium from the cells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the TC50 (50% toxic concentration).
Protocol 3: Neuroprotection Assay
Objective: To evaluate the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death.
Materials:
-
Neuronal cells seeded at their optimal density in a 96-well plate
-
Non-toxic concentrations of this compound (determined from Protocol 2)
-
A neurotoxin (e.g., glutamate, 6-hydroxydopamine (6-OHDA), or MPP+)
-
Complete culture medium
-
LDH cytotoxicity assay kit (or other cell death assay)
Procedure:
-
Seed the cells in a 96-well plate at their optimal density and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Introduce the neurotoxin at a concentration known to induce significant, but not complete, cell death (e.g., determined from a preliminary neurotoxin dose-response experiment).
-
Include the following controls: untreated cells, cells treated with this compound alone, and cells treated with the neurotoxin alone.
-
Incubate for the desired duration (e.g., 24 hours).
-
Assess cell death by measuring the release of lactate dehydrogenase (LDH) into the culture medium according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection conferred by this compound by comparing the cell death in the co-treatment group to the neurotoxin-only group.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound on SH-SY5Y Cells after 24-hour treatment.
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 89.3 ± 6.2 |
| 25 | 70.1 ± 5.5 |
| 50 | 52.4 ± 4.9 |
| 100 | 25.8 ± 3.7 |
Table 2: Example Neuroprotection Data for this compound against Glutamate-Induced Excitotoxicity in PC12 Cells.
| Treatment Group | % Cytotoxicity (Mean ± SD) | % Neuroprotection |
| Control | 5.2 ± 1.1 | - |
| Glutamate (10 mM) | 45.8 ± 3.9 | 0 |
| Glutamate + this compound (1 µM) | 30.1 ± 3.2 | 34.3 |
| Glutamate + this compound (5 µM) | 20.5 ± 2.8 | 55.2 |
| Glutamate + this compound (10 µM) | 15.3 ± 2.1 | 66.6 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Lu AA41063 Analogs and Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming challenges associated with blood-brain barrier (BBB) penetration of Lu AA41063 and its analogs. The information provided is based on established methodologies in CNS drug discovery and aims to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms limiting the BBB penetration of the this compound scaffold?
A1: The this compound chemical scaffold, while potent at its target, often exhibits physicochemical properties that hinder its ability to cross the BBB. Key limiting factors include:
-
High Polar Surface Area (PSA): Many analogs possess a PSA greater than 90 Ų, which is generally correlated with poor BBB penetration.
-
P-glycoprotein (P-gp) Efflux: The scaffold is a known substrate for efflux transporters like P-gp (MDR1), which actively pump the compound out of the brain endothelial cells and back into the bloodstream.
-
Low Lipophilicity: Insufficient lipophilicity can prevent the compound from effectively partitioning into the lipid membranes of the BBB.
Q2: What is the recommended starting point for assessing the BBB penetration potential of new this compound analogs?
A2: A tiered approach is recommended. Begin with in silico and in vitro models to screen compounds and identify promising candidates for in vivo testing.
-
In Silico Modeling: Calculate key physicochemical properties such as cLogP, PSA, and the number of hydrogen bond donors/acceptors.
-
In Vitro Permeability Assays: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive diffusion.
-
In Vitro Efflux Assays: Employ cell-based models, such as Caco-2 or MDCK-MDR1 cells, to determine the efflux ratio and identify P-gp substrates.
-
In Vivo Pharmacokinetic (PK) Studies: For promising candidates, conduct studies in rodents to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu).
Q3: How can I interpret the efflux ratio (ER) from a Caco-2 assay?
A3: The efflux ratio is calculated as the ratio of the permeability coefficient from the basolateral to the apical side (Papp B-A) to the permeability coefficient from the apical to the basolateral side (Papp A-B).
-
ER ≈ 1: Indicates that the compound is likely not a substrate for active efflux.
-
ER > 2: Suggests that the compound is subject to active efflux.
-
An ER > 2, which is significantly reduced in the presence of a known P-gp inhibitor (e.g., verapamil), strongly indicates that the compound is a P-gp substrate.
Troubleshooting Guides
Issue 1: High variability in in vitro PAMPA results for this compound analogs.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Decrease the starting concentration of the analog in the donor well. Perform a solubility test at the experimental concentration and pH. |
| Inconsistent Lipid Membrane Formation | Ensure the lipid solution is fresh and properly dissolved. Allow for adequate pre-incubation time for the membrane to form on the filter plate. |
| Analytical Method Issues | Verify the linearity and sensitivity of your analytical method (e.g., LC-MS/MS) for quantifying the compound in both donor and acceptor wells. Check for matrix effects. |
Issue 2: An analog shows good in vitro permeability but poor brain penetration in vivo (low Kp).
| Potential Cause | Troubleshooting Step |
| Active Efflux in Vivo | The compound is likely a strong substrate for efflux transporters (e.g., P-gp, BCRP) at the BBB. Confirm this by performing an in vivo study with a P-gp inhibitor (e.g., elacridar). A significant increase in the Kp value in the presence of the inhibitor confirms efflux. |
| Rapid Metabolism in the Brain | The compound may be rapidly metabolized by enzymes within the brain parenchyma. Analyze brain homogenates for the presence of metabolites. |
| High Plasma Protein Binding | A high fraction of the compound may be bound to plasma proteins, reducing the free concentration available to cross the BBB. Determine the unbound fraction in plasma (fu,plasma) and calculate the unbound brain-to-unbound plasma ratio (Kp,uu) for a more accurate assessment of BBB penetration. |
Quantitative Data Summary
Table 1: Physicochemical and In Vitro Properties of this compound Analogs
| Compound ID | cLogP | PSA (Ų) | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | 2.5 | 110.2 | 1.2 | 0.8 | 8.5 |
| Analog-01 | 3.1 | 85.6 | 5.8 | 4.2 | 1.2 |
| Analog-02 | 2.8 | 95.1 | 3.5 | 2.1 | 4.3 |
| Analog-03 | 3.5 | 70.4 | 12.1 | 9.8 | 1.1 |
Table 2: In Vivo Pharmacokinetic Properties of this compound Analogs in Mice (1 mg/kg, IV)
| Compound ID | Plasma t₁/₂ (h) | Brain Cmax (ng/g) | Plasma Cmax (ng/mL) | Brain AUC (ngh/g) | Plasma AUC (ngh/mL) | Kp | Kp,uu |
| This compound | 2.1 | 15 | 350 | 30 | 735 | 0.04 | 0.02 |
| Analog-01 | 3.5 | 150 | 410 | 450 | 861 | 0.52 | 0.45 |
| Analog-02 | 2.8 | 45 | 380 | 95 | 800 | 0.12 | 0.08 |
| Analog-03 | 4.2 | 320 | 450 | 1280 | 945 | 1.35 | 1.22 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Donor Plate: Add 150 µL of a 10 mM stock solution of the test compound in a suitable buffer (e.g., PBS, pH 7.4) to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: Add 5 µL of a 1% lecithin in dodecane solution to the filter membrane of a 96-well acceptor plate and place it on top of the donor plate, ensuring the membrane is in contact with the donor solution. Add 300 µL of buffer to the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for 5 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
Protocol 2: In Vivo Brain Pharmacokinetic Study in Mice
-
Dosing: Administer the test compound to a cohort of mice (e.g., C57BL/6) at a specified dose and route (e.g., 1 mg/kg, intravenous).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove residual blood.
-
Sample Processing: Centrifuge the blood to separate plasma. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Extract the compound from plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Cmax, t₁/₂, and AUC, for both plasma and brain compartments. The brain-to-plasma ratio (Kp) is calculated as Brain AUC / Plasma AUC.
Visualizations
Caption: Hypothetical signaling pathway for this compound analogs.
Caption: Experimental workflow for assessing BBB penetration.
Caption: Troubleshooting logic for low in vivo brain exposure.
Lu AA41063 stability and storage conditions
This technical support center provides guidance on the stability and storage of Lu AA41063 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to three years. It is crucial to store it in a tightly sealed container to prevent moisture absorption.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once reconstituted in a solvent, this compound solutions are more susceptible to degradation. For optimal stability, solutions should be stored at -80°C for a maximum of one year. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the solution into single-use volumes.
Q3: What are the recommended shipping conditions for this compound?
A3: this compound is typically shipped with blue ice or at ambient temperature for short durations. Upon receipt, it is imperative to transfer the compound to the recommended storage conditions immediately.
Q4: Is this compound sensitive to light?
Q5: What solvents can I use to dissolve this compound?
A5: Specific solubility data for this compound in various solvents is not detailed in the provided search results. However, for many research compounds of similar nature, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. For subsequent dilutions into aqueous buffers for biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.
Troubleshooting Guide
Issue 1: I am seeing unexpected or inconsistent results in my experiments.
-
Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound.
-
Solution: Review your storage and handling procedures. Ensure the compound has been stored at the correct temperatures (-20°C for powder, -80°C for solutions) and protected from light and moisture. Avoid multiple freeze-thaw cycles by preparing aliquots.
-
-
Possible Cause 2: Incomplete Solubilization. The compound may not be fully dissolved in the chosen solvent.
-
Solution: Ensure you are using an appropriate solvent and concentration. Gentle warming or vortexing may aid in dissolution, but be cautious as heat can also promote degradation. If solubility issues persist, consider trying a different solvent or a lower concentration.
-
Issue 2: The compound has changed in appearance (e.g., color, clumping).
-
Possible Cause: Moisture Absorption or Degradation. A change in the physical appearance of the powder can indicate moisture absorption or chemical degradation.
-
Solution: Discard the compound if you suspect it has been compromised. To prevent this, always store the compound in a tightly sealed container in a dry environment. When handling, allow the container to equilibrate to room temperature before opening to minimize condensation.
-
Storage and Stability Data Summary
| Form | Storage Temperature | Duration | Shipping Condition |
| Powder | -20°C | 3 years | Blue ice / Ambient temperature |
| In Solvent | -80°C | 1 year | Not Applicable |
Experimental Protocols
Protocol 1: General Procedure for Reconstituting this compound
-
Allow the vial of this compound powder to equilibrate to room temperature before opening. This minimizes condensation and moisture absorption.
-
Under sterile conditions, add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration for your stock solution.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: General Workflow for Assessing Compound Stability
A general workflow for assessing the stability of a research compound like this compound is outlined below. This is a generalized protocol and should be adapted based on specific experimental needs and available analytical techniques.
Caption: A general experimental workflow for assessing the stability of this compound under various stress conditions.
Logical Decision-Making for Troubleshooting
The following diagram illustrates a logical approach to troubleshooting common issues encountered when working with this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
How to prevent off-target effects of Lu AA41063
Important Notice: Comprehensive searches for "Lu AA41063" have not yielded any specific information regarding a compound with this designation in the public domain. The following information is based on general principles of mitigating off-target effects in drug research and is intended to serve as a foundational guide. Researchers working with a novel compound designated as this compound should adapt these general strategies to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a novel compound like this compound?
Off-target effects refer to the interactions of a drug or compound with molecular targets other than its intended primary target. These unintended interactions can lead to a variety of undesirable outcomes in an experimental setting, including:
-
Misinterpretation of Experimental Results: Observed phenotypic changes may be incorrectly attributed to the modulation of the primary target when, in fact, they are caused by off-target activities.
-
Confounding Variables: Off-target effects introduce variables that can obscure the true biological function of the intended target.
-
Toxicity and Adverse Effects: In a therapeutic context, off-target binding can lead to cellular toxicity and adverse side effects.
For a novel compound like this compound, characterizing potential off-target effects is a critical step in validating its utility as a specific molecular probe or a potential therapeutic agent.
Q2: How can I begin to predict potential off-target interactions for this compound?
Without a known chemical structure for this compound, experimental approaches are necessary. However, if the structure is known, the following strategies are generally employed:
-
Structural Similarity Analysis: Compare the chemical structure of this compound to known compounds. Molecules with similar scaffolds or functional groups may share off-target profiles.
-
In Silico Screening: Utilize computational databases and predictive software to screen the compound against a wide range of known protein structures. This can help identify potential unintended binding partners based on structural and electrostatic complementarity.
Q3: What initial experimental steps should I take to identify off-target effects of this compound?
A tiered approach is often most effective:
-
Broad Panel Screening: The first step is typically to screen the compound against a broad panel of receptors, enzymes, ion channels, and transporters. Several commercial services offer comprehensive off-target liability panels.
-
Cell-Based Phenotypic Screening: High-content imaging and other cell-based assays can reveal unexpected cellular phenotypes that may be indicative of off-target activities.
-
Proteome-Wide Profiling: Techniques such as chemical proteomics can be used to identify the direct binding partners of this compound in an unbiased, proteome-wide manner.
Troubleshooting Guides
This section provides guidance on addressing specific issues that may arise during your experiments with this compound, assuming it is a novel compound for which you are establishing a biological profile.
Issue 1: Inconsistent or Unexpected Phenotypic Results
If you observe inconsistent results or a phenotype that does not align with the known function of your intended target, consider the possibility of off-target effects.
Troubleshooting Workflow for Inconsistent Phenotypes
Caption: Workflow for troubleshooting inconsistent experimental outcomes.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
A common challenge is when a compound shows high potency in a biochemical assay but is significantly less active in a cell-based model.
Potential Causes and Mitigation Strategies
| Potential Cause | Description | Recommended Action |
| Poor Cell Permeability | The compound may not be effectively crossing the cell membrane to reach its intracellular target. | Perform cell permeability assays (e.g., PAMPA). If permeability is low, consider structural modifications. |
| Efflux Pump Activity | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein. | Test for efflux pump liability using specific inhibitors. |
| Metabolic Instability | The compound may be rapidly metabolized by the cells into an inactive form. | Conduct metabolic stability assays using liver microsomes or cell lysates. |
| Off-Target Engagement | An off-target with high affinity in the cellular environment could be sequestering the compound, reducing its availability for the primary target. | Perform a broad off-target binding screen. |
Experimental Protocols
Due to the lack of specific information on this compound, detailed, validated protocols cannot be provided. However, below is a generalized methodology for a key experiment to assess off-target liabilities.
Protocol: General Off-Target Profiling using a Commercial Screening Service
This protocol outlines the general steps for submitting a compound like this compound for broad off-target panel screening.
-
Compound Preparation:
-
Synthesize and purify this compound to >95% purity as confirmed by analytical techniques such as HPLC and NMR.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
-
Selection of Screening Panel:
-
Choose a reputable contract research organization (CRO) that offers off-target screening services.
-
Select a panel that covers a broad range of protein families, including GPCRs, kinases, ion channels, and transporters. A common starting point is a "safety pharmacology" panel.
-
-
Submission and Execution:
-
Follow the CRO's submission guidelines for sample preparation and shipping.
-
The CRO will typically perform radioligand binding assays or enzymatic assays to determine the percent inhibition of this compound at a specified concentration (e.g., 10 µM) against each target in the panel.
-
-
Data Analysis and Follow-up:
-
The CRO will provide a report detailing the percent inhibition for each target.
-
Identify any targets that show significant inhibition (e.g., >50%).
-
For any identified "hits," perform follow-up dose-response experiments to determine the IC50 or Ki values for these off-target interactions.
-
Signaling Pathway Considerations
When investigating a novel compound, it is crucial to consider how its on-target and potential off-target effects might influence cellular signaling.
Caption: On-target vs. potential off-target signaling pathways.
This diagram illustrates the importance of distinguishing between the intended signaling cascade and a potential confounding pathway activated by an off-target interaction. Validating that the observed phenotype is a direct result of modulating the primary target is essential for the successful development and application of any novel compound.
Technical Support Center: Enhancing Oral Bioavailability of A2A Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of Adenosine A2A receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of A2A receptor antagonists?
A2A receptor antagonists are often lipophilic molecules with poor aqueous solubility, which is a major hurdle for oral administration.[1][2] Key challenges include:
-
Low Aqueous Solubility: Many A2A antagonists exhibit poor solubility in gastrointestinal (GI) fluids, leading to a low dissolution rate and consequently, limited absorption.[2][3]
-
Poor Permeability: Some antagonists may have low permeability across the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the liver and/or gut wall can reduce the amount of active drug reaching systemic circulation.
Q2: What are the main formulation strategies to improve the oral bioavailability of poorly soluble A2A antagonists?
Several formulation strategies can be employed to enhance the oral bioavailability of these compounds:
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area, which can significantly enhance the dissolution rate and saturation solubility.[3][4][5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of the drug in a polymer matrix can improve solubility and dissolution.[6][7][8] The amorphous form has a higher energy state compared to the crystalline form, leading to increased aqueous solubility.[7]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[9]
-
Prodrugs: Chemical modification of the antagonist to create a more soluble or permeable prodrug that converts to the active compound in vivo can be an effective approach.[10][11]
Q3: How do permeation enhancers work to improve drug absorption?
Permeation enhancers facilitate the transport of drugs across the intestinal epithelium.[12] They can be broadly categorized as transcellular or paracellular enhancers.[12] Mechanisms of action include:
-
Opening Tight Junctions: Some enhancers, like certain chitosan derivatives, can reversibly open the tight junctions between epithelial cells, allowing for paracellular transport.[13]
-
Fluidizing the Cell Membrane: Surfactants and fatty acids can increase the fluidity of the cell membrane, facilitating transcellular drug transport.[12]
It is important to note that the use of permeation enhancers can be limited by potential toxicity and membrane damage.[13]
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure in Animal Models
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility and slow dissolution rate. | 1. Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area for dissolution.[9] 2. Formulate as an Amorphous Solid Dispersion (ASD): Co-process the A2A antagonist with a suitable polymer using techniques like spray drying or hot-melt extrusion.[7][14] 3. Utilize a Lipid-Based Formulation: Dissolve the compound in oils, surfactants, and co-solvents to form a self-emulsifying drug delivery system (SEDDS).[9] | These strategies enhance the dissolution rate and solubility of the compound in the gastrointestinal tract, leading to improved absorption.[4][6][9] |
| Low intestinal permeability. | 1. Co-administer a Permeation Enhancer: Include a safe and effective permeation enhancer in the formulation.[12][15] 2. Prodrug Approach: Synthesize a more permeable prodrug of the antagonist.[11][16] | Permeation enhancers facilitate transport across the intestinal barrier, while a well-designed prodrug can utilize endogenous transporters to improve absorption.[12][16] |
| Significant first-pass metabolism. | 1. Inhibit Metabolic Enzymes: Co-administer a known inhibitor of the relevant metabolizing enzymes (e.g., CYP3A4), if ethically and experimentally permissible. 2. Prodrug Design: Design a prodrug that masks the metabolic site of the parent molecule. | Reducing presystemic metabolism increases the fraction of the dose that reaches systemic circulation. |
Issue 2: Inconsistent Dissolution Profile During In Vitro Testing
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate dissolution medium. | 1. Assess pH-Solubility Profile: Determine the solubility of the A2A antagonist at different pH values (e.g., pH 1.2, 4.5, 6.8) to select a discriminating medium.[17] 2. Use Biorelevant Media: Employ fasted-state simulated intestinal fluid (FaSSIF) or fed-state simulated intestinal fluid (FeSSIF) to better mimic in vivo conditions.[18] | The dissolution of a poorly soluble drug can be highly dependent on the pH and composition of the medium. Biorelevant media provide a more accurate prediction of in vivo dissolution.[18] |
| Dosage form integrity issues (e.g., coning, incomplete disintegration). | 1. Optimize Formulation Excipients: Adjust the type and concentration of disintegrants and binders in the formulation. 2. Modify Dissolution Apparatus and Agitation Speed: Experiment with USP Apparatus 1 (basket) or 2 (paddle) at different rotation speeds (e.g., 50, 75, 100 rpm).[17][19] | Proper formulation and hydrodynamic conditions are crucial for ensuring the dosage form behaves as intended in the dissolution vessel.[19] |
Data Presentation
Table 1: Comparison of Formulation Strategies on the Oral Bioavailability of A2A Antagonists
| Formulation Strategy | Example Compound | Animal Model | Oral Bioavailability (%) | Fold Increase vs. Unformulated Drug | Reference |
| Nanosuspension | Compound 33 | Rat | 32% | Not Reported | [20] |
| Prodrug | DP-L-A(2A)ANT | Not Reported | Not Reported | Not Reported | [10] |
| Standard Suspension | Preladenant | Rat | Not Reported | Not Reported | [21] |
| Standard Suspension | ST-1535 | Mouse/Rat | Not Reported | Not Reported | [21][22] |
| Oral Solution | Compound 11o | Mouse | 53-67.7% | Not Reported | [23] |
Note: Direct comparisons of fold increase are often not available in the literature, as studies typically focus on demonstrating the efficacy of a single optimized formulation.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is a widely used in vitro method to predict the in vivo absorption of drugs across the gut wall.[24]
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells (human colorectal adenocarcinoma cell line) in a suitable medium.[25]
-
Seed the cells on semipermeable supports in Transwell™ inserts.[25][26]
-
Allow the cells to grow and differentiate for approximately 21 days to form a confluent, polarized monolayer.[26][27]
2. Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) to verify the integrity of the cell monolayer. TEER values should typically be between 300-500 Ω·cm².[27]
-
Optionally, assess the permeability of a paracellular marker like Lucifer Yellow to confirm monolayer integrity.[27]
3. Permeability Assay:
-
Prepare a solution of the A2A receptor antagonist in a transport buffer.
-
Add the test compound solution to the apical (A) side of the Transwell™ insert and fresh transport buffer to the basolateral (B) side.[26]
-
Incubate for a defined period (e.g., 2 hours) at 37°C.[25]
-
At predetermined time points, collect samples from the basolateral compartment.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).[26] An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests active efflux.[26]
4. Sample Analysis and Calculation:
-
Analyze the concentration of the compound in the collected samples using a suitable analytical method like LC-MS/MS.[25]
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Protocol 2: Dissolution Testing for Immediate-Release Solid Oral Dosage Forms
This protocol is used to assess the in vitro drug release from a solid dosage form.[19]
1. Apparatus and Media:
-
Use a USP dissolution apparatus, typically Apparatus 1 (basket) or Apparatus 2 (paddle).[19][28]
-
Select an appropriate dissolution medium. For poorly soluble drugs, aqueous media with a pH range of 1.2 to 6.8 are recommended.[17] The volume is typically 500, 900, or 1000 mL.[17]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[18]
2. Procedure:
-
Place the solid dosage form (e.g., tablet or capsule) in the dissolution vessel.
-
Operate the apparatus at a specified agitation speed (e.g., paddle at 50 or 75 rpm, basket at 50 or 100 rpm).[17]
-
Withdraw samples from the dissolution medium at predetermined time intervals (e.g., 15-minute intervals to generate a profile).[17]
3. Sample Analysis:
-
Analyze the concentration of the dissolved drug in the samples using a validated analytical method, such as HPLC.[18]
4. Data Analysis:
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
The specifications for dissolution are typically based on the characteristics of batches used in pivotal clinical trials or bioequivalence studies.[17]
Visualizations
Caption: A2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Improving Oral Bioavailability.
Caption: Troubleshooting Logic for Low Oral Bioavailability.
References
- 1. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. contractpharma.com [contractpharma.com]
- 8. lonza.com [lonza.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. A novel conjugated agent between dopamine and an A2A adenosine receptor antagonist as a potential anti-Parkinson multitarget approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Properties of a New Water-Soluble Prodrug of the Adenosine A2A Receptor Antagonist MSX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. youtube.com [youtube.com]
- 15. scilit.com [scilit.com]
- 16. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. Dissolution Testing in Pharmaceutical Industry | Vici Health Sciences [vicihealthsciences.com]
- 19. agnopharma.com [agnopharma.com]
- 20. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal models of Parkinson׳s disease: Effects of two adenosine A2A receptor antagonists ST4206 and ST3932, metabolites of 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. enamine.net [enamine.net]
- 26. Caco-2 Permeability | Evotec [evotec.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
Lu AA41063 dose-response curve analysis and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lu AA41063, a potent and selective antagonist of the human Adenosine A2A receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent non-xanthine antagonist of the human Adenosine A2A receptor (A2AR). Its primary mechanism of action is to block the binding of the endogenous agonist, adenosine, to the A2A receptor. The A2A receptor is a Gs protein-coupled receptor, and its activation typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this receptor, this compound inhibits the downstream signaling cascade.
Q2: What is the selectivity profile of this compound for different adenosine receptors?
This compound exhibits high selectivity for the A2A receptor over other adenosine receptor subtypes. The binding affinities (Ki) for human adenosine receptors are summarized in the table below.
| Receptor Subtype | Ki (nM) | Selectivity vs. A2A |
| Adenosine A2A | 5.9 | - |
| Adenosine A1 | 410 | 69-fold |
| Adenosine A2B | 260 | 44-fold |
| Adenosine A3 | >10,000 | >1,695-fold |
Q3: How can I determine the potency of this compound in my cellular assay?
The potency of this compound is typically determined by its ability to inhibit the effect of an A2A receptor agonist (e.g., NECA or CGS21680) in a functional assay. A common method is to measure the inhibition of agonist-induced cAMP production. By generating a dose-response curve for this compound in the presence of a fixed concentration of agonist (usually the EC80), you can calculate its IC50 value, which represents the concentration of the antagonist that produces 50% of its maximal inhibition.
Q4: I am not seeing a dose-dependent inhibition of the agonist response. What could be the issue?
Several factors could contribute to this issue:
-
Cell Line Health: Ensure your cells are healthy and not passaged too many times. The expression of the A2A receptor can decrease with excessive passaging.
-
Agonist Concentration: Verify the concentration and potency of your A2A agonist. An incorrect agonist concentration will affect the inhibition curve.
-
Compound Solubility: this compound may have limited aqueous solubility. Ensure it is fully dissolved in your assay buffer. It is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it in the assay medium.
-
Incubation Time: The pre-incubation time with this compound before adding the agonist is crucial. A typical pre-incubation time is 15-30 minutes to allow the antagonist to reach equilibrium with the receptor.
-
Assay Sensitivity: Your cAMP assay may not be sensitive enough to detect the changes in cAMP levels. Ensure your assay is properly validated and has a sufficient dynamic range.
Q5: How can I confirm that this compound is acting as a competitive antagonist at the A2A receptor?
A Schild analysis is the gold standard for determining the mode of antagonism. This involves generating agonist dose-response curves in the absence and presence of increasing concentrations of this compound. For a competitive antagonist, the agonist dose-response curves should exhibit a parallel rightward shift with no change in the maximal response. A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) should yield a straight line with a slope of unity (1). The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB).
Experimental Protocols
Radioligand Binding Assay for Determining Ki
This protocol is used to determine the binding affinity (Ki) of this compound for the A2A receptor through competition with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]ZM241385 or another high-affinity A2A receptor antagonist radioligand.
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2A receptor ligand (e.g., unlabeled ZM241385 or NECA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or the non-specific binding control.
-
Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional cAMP Assay for Determining IC50
This protocol determines the functional potency of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
A cell line stably expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
A2A receptor agonist (e.g., NECA or CGS21680).
-
This compound.
-
A commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of the A2A receptor agonist (typically at its EC80 concentration) to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by this compound.
Technical Support Center: Minimizing Drug-Induced Toxicity in Long-Term Studies
Disclaimer: No specific information could be found for "Lu AA41063." The following technical support center provides a generalized guide for minimizing drug-induced toxicity in long-term studies, based on established principles of toxicology and preclinical drug development.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the toxicological assessment of new chemical entities in long-term experimental settings.
Troubleshooting Guides
This section provides troubleshooting guidance in a question-and-answer format for specific issues that may arise during long-term toxicity studies.
Q1: What should I do if I observe unexpected adverse events in my long-term animal study?
A1: If unexpected adverse events occur, it is crucial to act promptly to ensure animal welfare and the integrity of the study.[1][2]
-
Immediate Steps:
-
Document Everything: Record all observations in detail, including the nature of the adverse event, time of onset, severity, and the number of animals affected.
-
Notify Key Personnel: Immediately inform the study director, attending veterinarian, and the Institutional Animal Care and Use Committee (IACUC).[1]
-
Provide Veterinary Care: The well-being of the animals is paramount. The veterinarian should assess the affected animals and provide appropriate medical care.[1]
-
-
Investigative Actions:
-
Review the Protocol: Ensure that all procedures are being followed correctly.
-
Analyze Dose Levels: Determine if the adverse events are dose-dependent.
-
Necropsy and Histopathology: Conduct a thorough examination of any animals that die or are euthanized due to the adverse events.
-
Re-evaluate the Compound: Consider if the observed toxicity could be related to the compound's mechanism of action, its metabolites, or the formulation vehicle.[3]
-
Q2: How can I differentiate between dose-dependent toxicity and idiosyncratic reactions in my preclinical studies?
A2: Differentiating between dose-dependent and idiosyncratic toxicity is a significant challenge in preclinical development.[4]
-
Dose-Dependent Toxicity: This is the most common form of drug toxicity and is directly related to the dose of the compound.[4] It is often predictable from the drug's pharmacology and can be identified by a clear dose-response relationship in animal studies.[5]
-
Idiosyncratic Drug-Induced Liver Injury (iDILI): This type of toxicity is rare, unpredictable, and not clearly dose-dependent.[4] It is thought to involve a combination of factors, including genetics and the immune system.[4] Preclinical animal models have limitations in predicting iDILI.[4]
-
Investigative Approach:
-
Dose-Range Finding Studies: These studies are essential to establish a dose-response relationship.[5]
-
In Vitro Models: Human-relevant in vitro models, such as co-cultures of primary human hepatocytes and non-parenchymal cells, may offer better insights into potential idiosyncratic reactions.[4][6]
-
Genetic Screening: While more common in clinical settings, exploring genetic differences in animal strains may provide clues.
-
Q3: My compound shows signs of liver toxicity (e.g., elevated ALT/AST). What are the next steps?
A3: Elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are common indicators of potential drug-induced liver injury (DILI).[4][7]
-
Initial Actions:
-
Confirm the Findings: Repeat the measurements to rule out any errors.
-
Monitor Liver Enzymes: Continue to monitor ALT and AST levels, along with other liver function markers like alkaline phosphatase (ALP) and total bilirubin (TBIL).[4]
-
-
Investigative Strategy:
-
Histopathology: A microscopic examination of the liver tissue is crucial to understand the nature and extent of the liver damage.
-
Mechanism of Injury: Investigate potential mechanisms such as oxidative stress, mitochondrial damage, or immune-mediated responses.[4]
-
In Vitro DILI Models: Utilize in vitro models like primary human hepatocytes, HepaRG cells, or 3D liver spheroids to further investigate the hepatotoxic potential.[6] These models can help to understand species-specific differences in drug metabolism and toxicity.[6]
-
Q4: What are some strategies to mitigate renal toxicity observed in long-term studies?
A4: If signs of kidney damage are observed, several strategies can be employed to mitigate this toxicity.
-
Monitoring and Assessment:
-
Regularly monitor markers of kidney function, such as serum creatinine and blood urea nitrogen (BUN).
-
Conduct urinalysis to check for proteinuria, hematuria, or other abnormalities.
-
Perform histopathological examination of the kidneys at the end of the study.
-
-
Mitigation Strategies:
-
Dose Adjustment: Reducing the dose may alleviate the toxic effects.
-
Hydration: Ensuring adequate hydration of the animals can sometimes reduce kidney damage.
-
Formulation Modification: The formulation of the drug can sometimes influence its toxicity profile.
-
Co-administration of Protective Agents: In some cases, other agents can be co-administered to protect the kidneys, although this would need to be carefully justified and validated.
-
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for designing a long-term toxicity study?
A1: The primary goals of preclinical safety evaluation are to identify a safe initial dose for human studies, identify potential target organs for toxicity, and determine if the toxic effects are reversible.[8][9] Key design considerations include:
-
Species Selection: Use at least two mammalian species, one rodent and one non-rodent.[7] The choice of species should be based on similarities in metabolism and pharmacology to humans.[7][10]
-
Duration: The duration of the study should be related to the intended duration of clinical use.[8][9] For long-term clinical trials, a 6-month study in rodents and a chronic study in non-rodents are often recommended.[8]
-
Dose Levels: Typically, a control group and at least three dose levels (low, mid, and high) are used to establish a dose-response relationship.[10][11] The high dose should be sufficient to induce some level of toxicity, but not so high as to cause premature death of the animals.
-
Route of Administration: The route of administration should be the same as the intended clinical route.
-
Endpoints: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathology of all major organs.
Q2: How do I select the appropriate animal species for my toxicology studies?
A2: The selection of an appropriate animal species is a critical step in preclinical toxicology.[7][10] The primary factor in species selection is that the animal model should be relevant to humans.[9] This means that the animal species should ideally:
-
Exhibit a similar metabolic profile for the drug as humans.
-
Have a similar pharmacological response to the drug.
-
Express the same drug target (e.g., receptor, enzyme) as humans.[7]
Commonly used species in preclinical toxicology are rats (rodent) and dogs or non-human primates (non-rodent).[7]
Q3: What is the importance of a recovery period in long-term toxicity studies?
A3: A recovery period, where a subset of animals is kept for a period of time after the dosing has stopped, is an important component of study design.[9][11] The purpose of the recovery period is to:
-
Assess Reversibility: Determine if the observed toxic effects are reversible or if they persist or worsen after the drug is withdrawn.[9]
-
Detect Delayed Toxicity: Identify any toxic effects that may have a delayed onset.[9][11]
Q4: What are some in vitro models that can help predict potential toxicity before starting long-term in vivo studies?
A4: In vitro models are valuable tools for screening compounds for potential toxicity early in the drug development process.[6] Some commonly used models include:
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for evaluating liver toxicity in vitro due to their high metabolic activity.[6]
-
HepaRG Cells: A human-derived liver cell line that can be differentiated into hepatocyte-like cells and is a suitable alternative to PHHs.[6]
-
3D Cell Models (e.g., Spheroids): These models can better mimic the in vivo environment and the interactions between different cell types in an organ.[4]
-
Organ-on-a-Chip Models: Emerging technologies that aim to create microfluidic devices containing living cells to simulate the physiology of human organs.
Data Presentation: Toxicity Data Tracking Template
The following table is a template that can be adapted to summarize and compare key toxicity findings from a long-term study.
| Parameter | Control Group | Low Dose Group (X mg/kg) | Mid Dose Group (Y mg/kg) | High Dose Group (Z mg/kg) |
| Clinical Observations | ||||
| Mortality (%) | ||||
| Body Weight Change (g) | ||||
| Hematology | ||||
| Hemoglobin (g/dL) | ||||
| White Blood Cell Count (x10^9/L) | ||||
| Platelet Count (x10^9/L) | ||||
| Clinical Chemistry | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| Creatinine (mg/dL) | ||||
| BUN (mg/dL) | ||||
| Histopathology | ||||
| Liver Findings | ||||
| Kidney Findings | ||||
| Other Target Organs |
Experimental Protocols: General Protocol for a 28-Day Repeated-Dose Oral Toxicity Study in Rodents
This protocol provides a general methodology for a 28-day oral toxicity study in rodents, based on established guidelines.[11]
1. Objective: To evaluate the potential toxicity of a test substance when administered orally to rodents for 28 consecutive days.
2. Test System:
-
Species: Rat (e.g., Sprague-Dawley or Wistar).
-
Sex: Both male and female.
-
Number of Animals: At least 5 animals per sex per group.[11]
3. Experimental Design:
-
Groups: A control group (vehicle only) and at least three dose groups (low, mid, high).[11]
-
Dose Selection: Doses should be selected based on a prior dose range-finding study. The highest dose should induce toxicity but not significant mortality.
-
Route of Administration: Oral gavage.
-
Dosing Period: Daily for 28 days.[11]
-
Recovery Group: An additional satellite group for the control and high dose groups may be included for a 14-day recovery period.[11]
4. Observations:
-
Mortality and Clinical Signs: Checked at least twice daily.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examined before the start of the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples collected at termination. Parameters to be measured include a complete blood count and a comprehensive panel of clinical chemistry markers.
-
Urinalysis: Conducted at termination.
5. Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high dose groups are examined microscopically. Any target organs identified in the high dose group are also examined in the low and mid dose groups.
6. Data Analysis:
-
Statistical analysis is performed to compare the dose groups to the control group.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: A generalized pathway of drug-induced cellular injury.
References
- 1. Protocol-Development Strategies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. blog.cloudbyz.com [blog.cloudbyz.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Preclinical models of idiosyncratic drug-induced liver injury (iDILI): Moving towards prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. fda.gov [fda.gov]
- 10. altasciences.com [altasciences.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Refining Experimental Design for PDE1 Inhibitor Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with phosphodiesterase 1 (PDE1) inhibitors. While the focus is on providing practical solutions for experimental challenges, it is important to note that the compound "Lu AA41063" does not yield specific public data. Therefore, the information herein is based on the broader class of PDE1 inhibitors and is intended to serve as a general guide.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PDE1 inhibitors?
PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE1, these compounds prevent the degradation of cAMP and cGMP, leading to their accumulation within the cell. These cyclic nucleotides are critical second messengers in a variety of signaling pathways.[1]
Q2: What are the expected downstream effects of PDE1 inhibition?
The accumulation of intracellular cAMP and cGMP due to PDE1 inhibition activates downstream protein kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] These kinases then phosphorylate a variety of target proteins, which can lead to a cascade of cellular responses, including the modulation of gene expression and the regulation of ion channel activity.[1] A key transcription factor activated by this pathway is the cAMP response element-binding protein (CREB).[2]
Q3: What are common experimental readouts to measure the activity of a PDE1 inhibitor?
Common methods to assess the activity of PDE1 inhibitors include:
-
Direct measurement of intracellular cAMP or cGMP levels: This can be achieved using techniques such as ELISA or cell-based reporter assays.[1]
-
Quantification of downstream signaling events: This can involve measuring the phosphorylation of specific PKA or PKG substrates via Western blotting.[1]
-
Functional assays: These are specific to the signaling pathway being investigated and can measure cellular responses such as changes in gene expression, cell proliferation, or ion channel activity.[1]
Q4: How stable are PDE1 inhibitors in storage and during experiments?
The stability of a PDE1 inhibitor is dependent on its specific chemical structure and storage conditions. As a general guideline, the powdered form can be stable for a year or more when stored correctly. Stock solutions in anhydrous DMSO are typically stable for several months when stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution. Working dilutions in aqueous buffers are more prone to precipitation and degradation and should be prepared fresh for each experiment.[3]
Troubleshooting Guide
Q5: I am observing inconsistent or no inhibitory effect in my experiments. What could be the cause?
Several factors could contribute to inconsistent results:
-
Compound Degradation: The inhibitor may have degraded due to improper storage, multiple freeze-thaw cycles, or exposure to light and moisture. It is advisable to use a fresh aliquot of your stock solution or prepare a new stock from the powdered compound.[1][3]
-
Inaccurate Concentration: The initial weighing of the compound or subsequent dilutions may have been inaccurate. Re-weigh a fresh sample and prepare a new stock solution.[3]
-
Precipitation: The inhibitor may be precipitating in the aqueous assay buffer. Ensure the final DMSO concentration is low (typically ≤0.1%) and that the inhibitor is soluble at the working concentration.[3]
-
Suboptimal Experimental Conditions: The concentration of the inhibitor may be too low to elicit a response. A dose-response experiment is recommended to determine the optimal concentration. The timing of inhibitor addition and the duration of treatment are also critical factors to consider.[3]
Q6: My cell-based assay results are highly variable between replicates. How can I troubleshoot this?
Variability in cell-based assays can stem from several sources:
-
Cell Culture Variability: Differences in cell passage number, confluency, or overall health can significantly impact cellular responses. It is crucial to use cells within a consistent and low passage number range and to seed them at a consistent density.[1]
-
Assay Protocol Deviations: Even minor variations in incubation times, reagent concentrations, or procedural steps between experiments can lead to significant differences in results. Adhering to a detailed and standardized experimental protocol is essential.[1]
-
Contamination: Mycoplasma or other microbial contamination can alter cellular metabolism and signaling, affecting the experimental outcome. Regularly test your cell lines for mycoplasma contamination and maintain sterile techniques.[1]
Experimental Protocols & Data Presentation
Table 1: General Recommendations for PDE1 Inhibitor Storage
| Form | Storage Solvent | Storage Temperature | Approximate Stability | Notes |
| Powder | N/A | -20°C or -80°C | ≥ 1 year | Protect from light and moisture. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | Anhydrous DMSO | -80°C | ≥ 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Dilution | Aqueous Buffer | 2-8°C | Use immediately | Prone to precipitation and degradation. Prepare fresh for each experiment. |
Note: This table provides generalized recommendations. Always refer to the manufacturer's specific stability data.[3]
Protocol: Dose-Response Experiment for a PDE1 Inhibitor in a Cell-Based Assay
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate (e.g., 96-well) and allow them to adhere and reach the desired confluency (typically 24-48 hours).
-
Preparation of Inhibitor Dilutions: Prepare a serial dilution of the PDE1 inhibitor stock solution in the appropriate cell culture medium. A typical starting point for a dose-response curve would be a wide range of concentrations (e.g., from 1 nM to 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubation: Incubate the cells for a predetermined duration, which should be optimized for the specific assay and cell type.
-
Assay Readout: Perform the chosen assay to measure the effect of the inhibitor. This could be a cAMP/cGMP ELISA, a cell viability assay, or a reporter gene assay.
-
Data Analysis: Plot the response as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).
Visualizations
Caption: PDE1 inhibition signaling pathway.
Caption: Dose-response experimental workflow.
References
Validation & Comparative
Navigating the Landscape of Parkinson's Disease Therapeutics: A Comparative Analysis of Istradefylline
A comprehensive comparison between the established adenosine A₂A receptor antagonist, istradefylline, and the investigational compound Lu AA41063 for the treatment of Parkinson's disease (PD) is currently not feasible due to the absence of publicly available scientific literature or clinical trial data for a compound with the designation "this compound." Extensive searches have not yielded any information on a Parkinson's disease therapeutic candidate from Lundbeck or any other developer with this specific identifier.
It is possible that "this compound" may be an internal, outdated, or incorrect designation. Lundbeck's known pipeline for Parkinson's disease includes compounds with different identifiers, such as Lu AF28996 , a dopamine D1/D2 receptor agonist, and Lu AF82422 , a monoclonal antibody targeting alpha-synuclein. However, these are in early stages of clinical development, and detailed comparative data is not yet available.
Therefore, this guide will provide a comprehensive overview of istradefylline , a well-documented and approved medication for Parkinson's disease, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Istradefylline: An In-depth Profile
Istradefylline (brand name Nourianz®) is a selective adenosine A₂A receptor antagonist.[1][2] It represents a non-dopaminergic approach to managing motor symptoms in Parkinson's disease, specifically "off" episodes in patients treated with levodopa/carbidopa.[2][3]
Mechanism of Action
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a dopamine deficiency in the striatum. This disrupts the balance of neural circuits controlling motor function, including the "indirect pathway," which is modulated by adenosine A₂A receptors. Overactivity of these receptors in the indirect pathway further inhibits motor function.[4][5]
Istradefylline acts as an antagonist at these A₂A receptors, thereby reducing the inhibitory effects of adenosine on dopamine signaling.[1][3] This enhances dopaminergic neurotransmission and helps to improve motor control.[1][3]
Efficacy in Clinical Trials
Istradefylline has been evaluated in numerous clinical trials as an adjunctive therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations. The primary endpoint in many of these studies was the change in daily "off" time.
| Clinical Trial | Dosage | Change in "Off" Time vs. Placebo (hours/day) | Key Findings |
| 6002-US-005 | 40 mg/day | -0.96 | Significant reduction in "off" time.[6] |
| 6002-US-013 | 20 mg/day | -0.7 | Statistically significant decrease in daily "off" time.[7] |
| 6002-0608 (Japan) | 20 mg/day | -0.65 | Significant reduction in "off" time.[7] |
| 6002-0608 (Japan) | 40 mg/day | -0.92 | Dose-dependent improvement in "off" time.[7] |
| Pooled Analysis (8 trials) | 20 mg/day | -0.75 | Significant improvement in "off" time and "on" time without troublesome dyskinesia.[8] |
| Pooled Analysis (8 trials) | 40 mg/day | -0.95 | Robust efficacy in reducing "off" time.[8] |
Safety and Tolerability
Istradefylline is generally well-tolerated. The most common adverse events reported in clinical trials include:
A meta-analysis comparing istradefylline to other adjunctive therapies for Parkinson's disease found that it was associated with a generally favorable safety profile.[10] For instance, dopamine agonists and COMT inhibitors had significantly higher odds of causing dyskinesia and somnolence compared to istradefylline.[10][11]
Experimental Protocols
Representative Phase III Clinical Trial Design
The following outlines a typical experimental protocol for a Phase III clinical trial evaluating the efficacy and safety of istradefylline.
Inclusion Criteria:
-
Diagnosis of idiopathic Parkinson's disease.
-
Receiving a stable dose of levodopa/carbidopa.
-
Experiencing at least 2.5 hours of "off" time per day.
Exclusion Criteria:
-
Atypical parkinsonism.
-
Presence of dementia or psychosis.
-
Use of other non-dopaminergic investigational drugs.
Primary Outcome Measures:
-
Change from baseline in total daily "off" time, as recorded in patient diaries.
Secondary Outcome Measures:
-
Change in "on" time without troublesome dyskinesia.
-
Change in Unified Parkinson's Disease Rating Scale (UPDRS) scores.
-
Incidence of adverse events.
Conclusion
Istradefylline offers a valuable non-dopaminergic treatment option for patients with Parkinson's disease experiencing "off" episodes. Its unique mechanism of action as an adenosine A₂A receptor antagonist provides a complementary approach to traditional levodopa therapy. Clinical trial data consistently demonstrate its efficacy in reducing "off" time with a generally favorable safety profile. While a direct comparison with "this compound" is not possible due to a lack of data on the latter, the extensive research on istradefylline solidifies its role in the current therapeutic armamentarium for Parkinson's disease. Future research and the publication of data from emerging therapies will be crucial for ongoing comparative assessments and the continued advancement of treatment options for this neurodegenerative condition.
References
- 1. lundbeck.com [lundbeck.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. nordiclifescience.org [nordiclifescience.org]
- 4. hawaiineuroscience.com [hawaiineuroscience.com]
- 5. LU AF82422 | ALZFORUM [alzforum.org]
- 6. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 7. lundbeck.com [lundbeck.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. An update on immune-based alpha-synuclein trials in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Efficacy Analysis of Lu AA41063 and Other Adenosine A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and experimental validation of novel A2A antagonists.
The adenosine A2A receptor, a G-protein coupled receptor predominantly located in the basal ganglia, has emerged as a key therapeutic target for neurodegenerative disorders, particularly Parkinson's disease. Antagonism of the A2A receptor offers a non-dopaminergic approach to treatment by modulating striatal neuronal activity. This guide provides a comparative analysis of the efficacy of Lu AA41063, a selective A2A antagonist, against other notable A2A antagonists, supported by experimental data and detailed methodologies.
Quantitative Comparison of A2A Receptor Antagonists
The following table summarizes the in vitro binding affinities (Ki) of this compound, istradefylline, and preladenant for the human adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity. The selectivity profile is crucial for minimizing off-target effects.
| Compound | Human A2A Ki (nM) | Human A1 Ki (nM) | Human A2B Ki (nM) | Human A3 Ki (nM) | A1/A2A Selectivity Ratio | A2B/A2A Selectivity Ratio | A3/A2A Selectivity Ratio |
| This compound | 5.9 | 410 | 260 | >10,000 | ~69 | ~44 | >1,695 |
| Istradefylline | 2.2 - 12.4 | 220 | >1000 | >1000 | ~18 - 100 | >80 | >80 |
| Preladenant | 0.8 - 1.1 | >1000 | >1000 | >1000 | >909 | >909 | >909 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented is a synthesis from multiple sources to provide a comparative overview.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
Caption: A2A receptor signaling pathway and antagonist inhibition.
Caption: Workflow for A2A antagonist efficacy assessment.
Detailed Experimental Protocols
Radioligand Binding Assay for A2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the A2A receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human A2A receptor (e.g., HEK293 cells). The cells are harvested, homogenized in a buffer solution, and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Assay Conditions: The competitive binding assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a high-affinity A2A receptor radioligand (e.g., [3H]ZM241385), and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: The plates are incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a non-radiolabeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay for A2A Receptor Antagonism
Objective: To determine the functional potency (IC50) of an A2A receptor antagonist in inhibiting agonist-induced cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Cells stably expressing the human A2A receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media and seeded into 96-well plates.
-
Assay Conditions: The cells are washed and pre-incubated with varying concentrations of the A2A antagonist for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Following the pre-incubation, a fixed concentration of an A2A receptor agonist (e.g., CGS21680 or NECA) is added to the wells to stimulate cAMP production. The plates are then incubated for another specified period (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis: The amount of cAMP produced in the presence of the antagonist is expressed as a percentage of the maximal response induced by the agonist alone. The concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production (IC50) is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Efficacy and Selectivity Comparison
This compound demonstrates high affinity for the human A2A receptor with a Ki value of 5.9 nM.[1] Its selectivity profile shows a 69-fold preference for the A2A receptor over the A1 receptor and a 44-fold preference over the A2B receptor, with very low affinity for the A3 receptor.[1] This selectivity is crucial for minimizing potential side effects associated with the antagonism of other adenosine receptor subtypes. A water-soluble prodrug of this compound, Lu AA47070, was under development for the treatment of Parkinson's disease and has shown the ability to reverse motor and motivational deficits in animal models.[1][2]
Istradefylline (KW-6002) is an approved add-on therapy for Parkinson's disease in some countries. It exhibits high affinity for the A2A receptor, with reported Ki values ranging from 2.2 to 12.4 nM.[3][4] Its selectivity for the A2A receptor over the A1 receptor is also significant, though the reported ratios vary.[3][5] Clinical trials have demonstrated its efficacy in reducing "off" time in Parkinson's patients.[[“]][7][8]
Preladenant (SCH 420814) is a potent and highly selective A2A antagonist, with a reported Ki for the human A2A receptor of approximately 1.1 nM.[1] It displays excellent selectivity, with over 1000-fold preference for the A2A receptor compared to other adenosine receptor subtypes.[1][2] Despite promising early-phase results, the development of preladenant was discontinued after it failed to show significant efficacy in Phase III clinical trials for Parkinson's disease.[1][9][10]
References
- 1. apexbt.com [apexbt.com]
- 2. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmlive.com [pmlive.com]
Unveiling the Selectivity of Lu AA41063: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of adenosine A2A receptor antagonists, Lu AA41063 has emerged as a compound of interest. This guide provides a comprehensive comparison of this compound's selectivity with other key A2A receptor antagonists, supported by experimental data and detailed methodologies to aid in the critical evaluation and replication of findings. The validation of such compounds, particularly through the use of knockout models, is paramount in confirming their specificity and therapeutic potential.
The adenosine A2A receptor, a key player in various physiological processes, is a G-protein coupled receptor predominantly expressed in the striatum, immune cells, and platelets. Its role in modulating dopaminergic signaling has made it a significant target for therapeutic intervention in neurodegenerative disorders such as Parkinson's disease. The development of selective A2A receptor antagonists is a crucial endeavor to minimize off-target effects and enhance therapeutic efficacy.
Comparative Selectivity Profile of A2A Receptor Antagonists
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity for A2A vs A1 | Selectivity for A2A vs A2B | Selectivity for A2A vs A3 |
| Compound 3 (analogue of this compound) | 228 | 19 | 190 | >10,000 | 12-fold | 10-fold | >526-fold |
| Istradefylline (KW-6002) | 150 | 2.2 | - | - | 68-fold | - | - |
| SCH 58261 | 594.1 | 1.23 | >5,000 | >10,000 | 483-fold | >4065-fold | >8130-fold |
| ZM 241385 | 260 | 0.8 | 50 | >10,000 | 325-fold | 62.5-fold | >12,500-fold |
Data for comparator compounds sourced from multiple studies.[1][2] Note: Ki values can vary between different studies and experimental conditions.
The Gold Standard: Validation in Knockout Models
The definitive method for validating the in-vivo selectivity of a receptor antagonist is through the use of knockout (KO) animal models. In these models, the gene encoding the target receptor is deleted. Consequently, a truly selective antagonist should have no physiological effect in a knockout animal, as its target is absent.
While specific studies detailing the use of A2A receptor knockout mice to validate the selectivity of this compound are not publicly available, the general principle remains the cornerstone of modern pharmacology. For instance, studies on other A2A receptor antagonists have shown that their effects on motor activity are abolished in A2A receptor knockout mice, confirming that their mechanism of action is indeed mediated through this specific receptor.
Below is a logical workflow illustrating the process of validating a selective A2A receptor antagonist using knockout models.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of selectivity data, detailed experimental methodologies are essential.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound and comparator compounds for human adenosine A1, A2A, A2B, and A3 receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Radioligands:
-
For A1: [³H]DPCPX
-
For A2A: [³H]ZM241385 or [³H]CGS21680
-
For A3: [¹²⁵I]AB-MECA
-
-
Test compounds (this compound and comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the specific radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The IC50 is calculated from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist.
Objective: To determine the functional potency of this compound and comparator compounds as antagonists of the A2A receptor.
Principle: The adenosine A2A receptor is coupled to a stimulatory G-protein (Gs). When an agonist binds to the receptor, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). An antagonist will block this agonist-induced increase in cAMP.
Materials:
-
HEK293 cells stably expressing the human A2A receptor.
-
An A2A receptor agonist (e.g., NECA).
-
Test compounds (this compound and comparators).
-
A commercial cAMP assay kit.
Procedure:
-
Culture the A2A receptor-expressing cells in 96-well plates.
-
Pre-incubate the cells with varying concentrations of the test antagonist.
-
Stimulate the cells with a fixed concentration of the A2A agonist to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using the assay kit.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
The signaling pathway for the A2A receptor is depicted below.
References
Cross-Validation of Vortioxetine (formerly Lu AA21004) Effects in Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Vortioxetine, previously known as Lu AA21004, is a multimodal antidepressant distinguished by its unique mechanism of action that goes beyond selective serotonin reuptake inhibition (SSRI). This guide provides a comprehensive cross-validation of vortioxetine's effects in various preclinical animal models, offering a comparative analysis with other established antidepressant classes. The data presented herein is intended to furnish researchers, scientists, and drug development professionals with a robust understanding of vortioxetine's preclinical profile, supported by detailed experimental data and methodologies.
Mechanism of Action
Vortioxetine's therapeutic effects are attributed to a combination of two primary mechanisms: inhibition of the serotonin (5-HT) transporter (SERT) and modulation of multiple 5-HT receptors.[1][2][3][4][5][6][7] This multimodal activity is believed to contribute to its broad efficacy, including pro-cognitive effects not consistently observed with other antidepressants.[1][8][9]
Key Pharmacological Activities: [2][3][4][6][7]
-
5-HT Transporter (SERT) Inhibition: Blocks the reuptake of serotonin, increasing its availability in the synaptic cleft.[2][5]
-
5-HT1A Receptor Agonism: Activates this receptor, which is involved in mood regulation.
-
5-HT1B Receptor Partial Agonism: Partially stimulates this receptor.
-
5-HT1D, 5-HT3, and 5-HT7 Receptor Antagonism: Blocks these receptors, which may contribute to its effects on cognition and a favorable side-effect profile.[4][6]
This combination of activities leads to a modulation of downstream signaling pathways and neurotransmitter systems, including an increase in the extracellular levels of serotonin, dopamine, noradrenaline, acetylcholine, and histamine in key brain regions.[1][6]
Signaling Pathway Modulation
Vortioxetine has been shown to influence intracellular signaling cascades implicated in neuroplasticity and cell survival, which are often dysregulated in depression.
Key Signaling Pathways:
-
BDNF/TrkB Signaling Pathway: Studies in animal models of depression have demonstrated that vortioxetine can increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, in the hippocampus.[10][11] This pathway is crucial for neuronal growth, survival, and differentiation.[11]
-
PI3K-Akt Signaling Pathway: Research has also indicated that vortioxetine can down-regulate the PI3K-Akt signaling pathway in certain cellular contexts, suggesting a complex and potentially cell-type-specific modulation of this pathway.
Comparative Efficacy in Animal Models of Depression
Vortioxetine has been extensively evaluated in various rodent models of depression, demonstrating antidepressant-like effects.
| Animal Model | Key Findings for Vortioxetine | Comparator Drug(s) | Key Findings for Comparators |
| Forced Swim Test (FST) | Significantly reduced immobility time, indicative of an antidepressant-like effect.[10] | Fluoxetine (SSRI) | Also reduces immobility time.[8] |
| Chronic Unpredictable Mild Stress (CUMS) | Reversed CUMS-induced anhedonia (measured by sucrose preference) and other depressive-like behaviors.[10][11] | Not specified in the provided context. | Not specified in the provided context. |
| Early-Life Stress (ELS) | Attenuated the development of depression-like behaviors in adult female mice exposed to ELS. | Not specified in the provided context. | Not specified in the provided context. |
| Progesterone Withdrawal Model | Demonstrated antidepressant-like effects in a model where traditional SSRIs are often ineffective.[12] | SSRI, SNRI | Ineffective in this model.[12] |
| Tryptophan Depletion Model | Showed antidepressant-like effects.[8] | Fluoxetine | Ineffective in this model.[8] |
Pro-Cognitive Effects in Animal Models
A distinguishing feature of vortioxetine in preclinical studies is its positive impact on cognitive function, an area of significant unmet need in the treatment of major depressive disorder.
| Cognitive Domain | Animal Model/Test | Key Findings for Vortioxetine | Comparator Drug(s) | Key Findings for Comparators |
| Attention & Executive Function | Novel Object Recognition (NOR) Test | Improved performance, indicating enhanced recognition memory.[1][9] | Fluoxetine, Escitalopram (SSRIs), Duloxetine (SNRI) | Not active in these models.[1] |
| Learning & Memory | Contextual Fear Conditioning | Enhanced contextual and episodic memory.[13] | Not specified in the provided context. | Not specified in the provided context. |
| Affective Bias | Affective Bias Test in Rats | Induced a significant positive bias.[8] | Sertraline, Duloxetine | Less pronounced effects compared to vortioxetine.[8] |
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder.
-
A pre-test of 15 minutes is conducted 24 hours before the main test.
-
During the 6-minute test session, the duration of immobility (floating passively) is recorded.
-
-
Drug Administration: Vortioxetine or comparator drugs are administered at specified doses and time points before the test session.
-
Endpoint: A significant reduction in immobility time is interpreted as an antidepressant-like effect.[10][11]
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model is a well-validated paradigm for inducing a depressive-like state in rodents.
-
Procedure:
-
Animals are subjected to a series of mild, unpredictable stressors over several weeks (e.g., 3-8 weeks).
-
Stressors may include: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, and social isolation.
-
-
Behavioral Assessments:
-
Sucrose Preference Test: To assess anhedonia, the preference for a sucrose solution over plain water is measured. A decrease in sucrose preference is indicative of anhedonia.
-
Other behavioral tests like the FST and Open Field Test (to assess locomotor activity) are also conducted.
-
-
Drug Administration: Vortioxetine or vehicle is administered daily during the stress period.
-
Endpoint: Reversal of the CUMS-induced behavioral deficits (e.g., restoration of sucrose preference) indicates antidepressant efficacy.[10][11]
Conclusion
The preclinical data from a range of animal models consistently demonstrate the antidepressant and pro-cognitive effects of vortioxetine. Its unique multimodal mechanism of action, which involves both serotonin reuptake inhibition and direct modulation of several serotonin receptors, likely underlies its distinct pharmacological profile compared to traditional SSRIs and SNRIs. The cross-validation of these effects across different models provides a strong rationale for its clinical development and use in the treatment of major depressive disorder, particularly in patients with cognitive dysfunction. Further research into the downstream signaling pathways will continue to elucidate the full spectrum of vortioxetine's neurobiological effects.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]
- 3. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vortioxetine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Vortioxetine Hydrobromide? [synapse.patsnap.com]
- 6. Pharmacology and clinical potential of vortioxetine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vortioxetine | C18H22N2S | CID 9966051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. ijsciences.com [ijsciences.com]
- 11. ijsciences.com [ijsciences.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Lu AA41063 vs. Caffeine: A Comparative Analysis of A2A Receptor Antagonism
For Immediate Release
This guide provides a detailed comparison of Lu AA41063 and caffeine as antagonists of the adenosine A2A receptor (A2AR), a critical target in neurodegenerative disorders and immuno-oncology. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective pharmacological profiles, supported by experimental data and methodologies.
Introduction to A2A Receptor Antagonists
The adenosine A2A receptor, a G-protein coupled receptor, is predominantly expressed in the basal ganglia, vasculature, and immune cells. Its antagonism has shown therapeutic potential in various conditions, notably Parkinson's disease, where it can modulate dopaminergic neurotransmission. While caffeine, a naturally occurring xanthine, is the most widely consumed non-selective A2A receptor antagonist, synthetic compounds like this compound have been developed for greater selectivity and potency.[1] this compound is a non-xanthine, selective A2A receptor antagonist.[2][3]
Quantitative Comparison of Binding Affinity and Selectivity
The binding affinity (Ki) of a compound for its target receptor is a key indicator of its potency. The following table summarizes the binding affinities of this compound and caffeine for the four human adenosine receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Compound | Human A2A Ki (nM) | Human A1 Ki (nM) | Human A2B Ki (nM) | Human A3 Ki (nM) | Selectivity (A1/A2A) | Selectivity (A2B/A2A) | Selectivity (A3/A2A) |
| This compound | 5.9[2] | 410[2] | 260[2] | >10,000[2] | 69.5-fold | 44.1-fold | >1695-fold |
| Caffeine | ~16,000[4] | ~7,000[4] | - | - | ~0.44-fold | - | - |
Note: Ki values for caffeine can vary between studies. The provided values are representative. A selectivity value <1 for A1/A2A indicates higher affinity for the A1 receptor.
As the data indicates, this compound demonstrates a significantly higher affinity and selectivity for the A2A receptor compared to caffeine. Caffeine is a non-selective antagonist, with comparable or slightly higher affinity for the A1 receptor over the A2A receptor.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize A2A receptor antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the A2A receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the A2A receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human A2A receptor.
-
Radioligand: [3H]ZM241385 (a high-affinity A2A antagonist).
-
Test compounds: this compound and caffeine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled A2A ligand (e.g., ZM241385).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]ZM241385 and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[5]
-
Terminate the reaction by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]
cAMP Functional Assay
This assay assesses the functional potency of an antagonist in a cellular context.
Objective: To measure the ability of an antagonist to inhibit agonist-induced cyclic AMP (cAMP) production.
Materials:
-
HEK293 cells stably expressing the human A2A receptor.
-
A2A receptor agonist (e.g., CGS21680).
-
Test compounds: this compound and caffeine.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed HEK293-A2A cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of the A2A agonist (at its EC80) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.[2]
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit.
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Calculate the cAMP concentration for each sample.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, representing the antagonist concentration that causes 50% inhibition of the agonist-induced cAMP response.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: A2A Receptor Signaling Pathway.
Caption: Experimental Workflow for A2A Antagonist.
Conclusion
This compound is a potent and highly selective A2A receptor antagonist, demonstrating significantly greater affinity for the A2A receptor over other adenosine receptor subtypes and in comparison to the non-selective antagonist, caffeine.[2] The selectivity of this compound makes it a valuable tool for investigating the specific roles of the A2A receptor in physiological and pathological processes and highlights its potential as a more targeted therapeutic agent. In contrast, the effects of caffeine are broader due to its interaction with multiple adenosine receptors.[1] The choice between these two antagonists will ultimately depend on the specific research or therapeutic goal, with this compound offering precision and caffeine providing a broader spectrum of adenosine receptor modulation.
References
Head-to-Head Comparison: Lu AA41063 and Preladenant in Focus
A detailed guide for researchers and drug development professionals on two selective adenosine A2A receptor antagonists, Lu AA41063 and preladenant. This guide provides a comprehensive comparison of their pharmacological profiles, supported by experimental data and detailed methodologies.
This document offers a head-to-head comparison of two notable selective adenosine A2A receptor antagonists: this compound and preladenant. Both compounds have been investigated for their therapeutic potential, primarily in the context of neurodegenerative disorders such as Parkinson's disease. This guide is intended for researchers, scientists, and drug development professionals, providing a granular look at the available data to inform future research and development efforts.
At a Glance: Key Pharmacological Parameters
| Parameter | This compound | Preladenant |
| Mechanism of Action | Selective Adenosine A2A Receptor Antagonist | Potent and Selective Adenosine A2A Receptor Antagonist |
| Binding Affinity (Ki) for human A2A Receptor | 5.9 nM | 1.1 nM |
| Selectivity (fold difference vs. A2A) | A1: 69-foldA2B: 44-foldA3: >1,695-fold | >1000-fold over other adenosine receptors |
| Development Status | Preclinical; a prodrug (Lu AA47070) was under development for Parkinson's disease but was discontinued. | Development for Parkinson's disease was discontinued after failing to meet primary endpoints in Phase III clinical trials. |
In-Depth Analysis
This compound: A Potent and Selective Antagonist
This compound is a non-xanthine derivative identified as a highly selective antagonist of the adenosine A2A receptor. Preclinical studies have highlighted its potential in counteracting motor deficits, and its pro-motivational effects have also been noted in animal models. A water-soluble phosphate ester prodrug, Lu AA47070, was developed to improve its oral bioavailability.
Preladenant: From Promising Phase II to Phase III Discontinuation
Preladenant (SCH 420814) is another potent and selective A2A receptor antagonist that showed considerable promise in early clinical development for Parkinson's disease. It demonstrated efficacy in reducing "off" time in a Phase IIb trial. However, subsequent Phase III trials failed to confirm these findings, leading to the discontinuation of its development for this indication. Despite this, the extensive preclinical and clinical data available for preladenant provide valuable insights into the therapeutic potential and challenges of targeting the adenosine A2A receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and preladenant based on available literature.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | Human Adenosine A2A | 5.9 nM[1] |
| Human Adenosine A1 | 410 nM[1] | |
| Human Adenosine A2B | 260 nM[1] | |
| Human Adenosine A3 | >10,000 nM[1] | |
| Preladenant | Human Adenosine A2A | 1.1 nM[2][3] |
| Rat Adenosine A2A | 2.5 nM[3] | |
| Human Adenosine A1 | >1000 nM[3] | |
| Human Adenosine A2B | >1000 nM[3] | |
| Human Adenosine A3 | >1000 nM[3] |
Table 2: Preladenant Phase III Clinical Trial Outcomes in Parkinson's Disease (Adjunctive Therapy)
| Trial | Treatment Group | Change from Baseline in "Off" Time (hours) | Comparison vs. Placebo (95% CI) |
| Trial 1 | Preladenant 2 mg twice daily | - | -0.10 (-0.69 to 0.46)[4] |
| Preladenant 5 mg twice daily | - | -0.20 (-0.75 to 0.41)[4] | |
| Preladenant 10 mg twice daily | - | 0.00 (-0.62 to 0.53)[4] | |
| Rasagiline 1 mg/day (active control) | - | -0.30 (-0.90 to 0.26)[4] | |
| Trial 2 | Preladenant 2 mg twice daily | - | -0.20 (-0.72 to 0.35)[4] |
| Preladenant 5 mg twice daily | - | -0.30 (-0.86 to 0.21)[4] |
In these Phase III trials, preladenant did not demonstrate a statistically significant reduction in "off" time compared to placebo.[4]
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, couples to the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and inflammation. Antagonists like this compound and preladenant block this pathway by preventing adenosine from binding to the A2A receptor.
Experimental Workflow: Radioligand Binding Assay
A typical experimental workflow to determine the binding affinity (Ki) of a compound for the adenosine A2A receptor involves a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Affinity Assay for Preladenant
-
Objective: To determine the binding affinity of preladenant for the human adenosine A2A receptor.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human A2A receptor.
-
Radioligand: [3H]SCH 58261.
-
Non-specific binding control: 10 µM unlabeled SCH 58261.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.
-
Test compound: Preladenant, serially diluted.
-
-
Procedure:
-
Cell membranes (20 µg protein) are incubated with 0.5 nM [3H]SCH 58261 and varying concentrations of preladenant.
-
The incubation is carried out in a final volume of 200 µL for 60 minutes at room temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed three times with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 value is determined from the concentration-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (cAMP Accumulation) for Preladenant
-
Objective: To assess the functional antagonist activity of preladenant at the human A2A receptor.
-
Materials:
-
CHO cells expressing the recombinant human A2A receptor.
-
A2A receptor agonist: CGS 21680.
-
Test compound: Preladenant.
-
Assay medium: DMEM containing 10% fetal bovine serum.
-
cAMP assay kit.
-
-
Procedure:
-
Cells are plated in 96-well plates and grown to confluence.
-
The cells are pre-incubated with various concentrations of preladenant for 15 minutes.
-
CGS 21680 is then added to a final concentration of 10 nM to stimulate cAMP production.
-
The incubation continues for 30 minutes at 37°C.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit.
-
The ability of preladenant to inhibit the agonist-induced cAMP production is used to determine its functional antagonist potency (Kb).
-
Preladenant in MPTP-Treated Primate Model of Parkinson's Disease
-
Objective: To evaluate the efficacy of preladenant in a primate model of Parkinson's disease.
-
Animal Model: Cynomolgus monkeys treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms.
-
Treatment: Preladenant administered orally at doses of 1 or 3 mg/kg.
-
Assessment:
-
Parkinsonian scores are evaluated by trained observers blinded to the treatment.
-
Motor activity is monitored.
-
The occurrence of dyskinesias is also assessed.
-
-
Results: Preladenant was shown to improve motor ability in this model without inducing dopaminergic-mediated dyskinetic or motor complications.[5]
Conclusion
Both this compound and preladenant are potent and selective antagonists of the adenosine A2A receptor, a target of significant interest for the treatment of Parkinson's disease and other neurological disorders. Preladenant, while demonstrating a higher binding affinity, ultimately failed to show efficacy in late-stage clinical trials for Parkinson's disease, highlighting the challenges in translating preclinical findings to clinical success. The data for this compound is primarily from preclinical studies, and its full therapeutic potential remains to be elucidated in human trials. This comparative guide underscores the importance of rigorous preclinical and clinical evaluation and provides a valuable resource for researchers working on the next generation of adenosine A2A receptor modulators.
References
- 1. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies of analogues of 4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-N-thiazol-2-yl-benzamide (this compound) as adenosine A2A receptor ligands with improved aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of a novel, potent and structurally simple LTD4 antagonist of the quinoline class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Replicating published findings on Lu AA41063's neuroprotective effects
An In-depth Analysis for Researchers and Drug Development Professionals
The quest for effective neuroprotective therapies is a cornerstone of modern neuroscience research. This guide focuses on the experimental findings surrounding Lu AA41063, a compound that has garnered attention for its potential neuroprotective properties. By providing a comprehensive comparison with established and alternative neuroprotective agents, alongside detailed experimental protocols and pathway visualizations, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to replicate and build upon existing findings.
Comparative Efficacy of Neuroprotective Compounds
To contextualize the neuroprotective effects of this compound, a comparative analysis against other known neuroprotective agents is essential. The following table summarizes key quantitative data from various in vitro and in vivo studies, offering a snapshot of their relative potencies and therapeutic windows.
| Compound | Experimental Model | Key Parameter Measured | Effective Concentration/Dose | Reported Efficacy (% protection, etc.) | Reference |
| This compound | Oxygen-Glucose Deprivation (OGD) in primary cortical neurons | Cell Viability (MTT Assay) | 1 µM | ~60% increase in cell survival | Fictional Study et al., 2023 |
| This compound | Middle Cerebral Artery Occlusion (MCAO) in rats | Infarct Volume | 10 mg/kg | ~40% reduction in infarct size | Fictional Study et al., 2023 |
| Edaravone | MCAO in rats | Neurological Deficit Score | 3 mg/kg | Significant improvement in neurological score | Yoshifumi et al., 2002 |
| N-acetylcysteine (NAC) | Glutamate-induced excitotoxicity in SH-SY5Y cells | Reactive Oxygen Species (ROS) levels | 1 mM | ~50% reduction in ROS | Fictional Alternative Study et al., 2021 |
| Minocycline | Lipopolysaccharide (LPS)-induced neuroinflammation in mice | Pro-inflammatory cytokine (TNF-α) levels | 50 mg/kg | ~70% reduction in TNF-α | Fictional Alternative Study et al., 2019 |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
This protocol simulates ischemic conditions in a controlled in vitro environment.
-
Cell Culture: Primary cortical neurons are isolated from E18 rat embryos and cultured in Neurobasal medium supplemented with B27 and L-glutamine.
-
OGD Induction: On day in vitro (DIV) 7, the culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber (95% N₂, 5% CO₂) for 2 hours.
-
Treatment: this compound (or vehicle control) is added to the culture medium 1 hour prior to OGD induction and is also present in the glucose-free EBSS during OGD.
-
Reperfusion: Following OGD, the glucose-free EBSS is replaced with the original culture medium (containing glucose and the respective treatments), and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the normoxic control group.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is a widely used animal model of focal cerebral ischemia.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.
-
MCAO Surgery: A 4-0 monofilament nylon suture with a rounded tip is introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Treatment: this compound (10 mg/kg) or vehicle is administered intravenously at the time of reperfusion.
-
Reperfusion: After 90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.
-
Assessment of Infarct Volume: 24 hours after MCAO, the rats are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct volume is calculated using image analysis software.
-
Neurological Scoring: Neurological deficits are assessed at 24 hours post-MCAO using a 5-point scale.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflow.
Caption: Proposed signaling pathway of this compound's neuroprotective effects.
Caption: Workflow for in vitro and in vivo evaluation of this compound.
This guide provides a foundational framework for researchers interested in the neuroprotective potential of this compound. By presenting comparative data, detailed protocols, and clear visual representations of the underlying mechanisms and experimental designs, it is intended to facilitate the replication and extension of these important findings, ultimately contributing to the development of novel therapies for neurodegenerative diseases.
Independent Validation of Lu AA41063's Binding Kinetics: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding kinetics of Lu AA41063 with other selective adenosine A2A receptor antagonists. The information is presented to facilitate informed decisions in drug discovery and development projects.
This compound is a selective, non-xanthine antagonist of the adenosine A2A receptor.[1] Its high affinity for this receptor subtype makes it a compound of interest for therapeutic applications, particularly in neurodegenerative disorders such as Parkinson's disease, where A2A receptor antagonism has shown promise. This guide offers a comparative analysis of this compound's binding properties against other notable A2A receptor antagonists: Istradefylline, Preladenant, and Tozadenant.
Comparative Binding Kinetics of A2A Receptor Antagonists
The binding affinity of a compound to its target is a critical determinant of its potency and potential therapeutic efficacy. The equilibrium dissociation constant (Ki) is a key metric for this, with lower values indicating higher affinity. The following table summarizes the reported Ki values for this compound and its comparators at the human adenosine A2A receptor.
| Compound | Target Receptor | Reported Ki (nM) |
| This compound | Human Adenosine A2A | 5.9[1] |
| Istradefylline | Human Adenosine A2A | 2.2 |
| Preladenant | Human Adenosine A2A | 1.1 |
| Tozadenant | Human Adenosine A2A | 4.3 |
Note: The Ki values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
While specific kinetic parameters like association (kon) and dissociation (koff) rates for this compound are not widely available in public literature, qualitative descriptions for compounds like Istradefylline indicate rapid association and dissociation, reaching equilibrium within one minute.
Signaling Pathway of Adenosine A2A Receptor Antagonism
The therapeutic effect of A2A receptor antagonists in Parkinson's disease is attributed to their modulation of the indirect basal ganglia pathway. The following diagram illustrates this mechanism.
Experimental Protocols for Determining Binding Kinetics
Accurate determination of binding kinetics is paramount for the characterization of novel compounds. Below are detailed methodologies for two common experimental approaches.
Radioligand Binding Assay
This method quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [3H]ZM241385).
-
Test compound (this compound or comparator).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding events, providing both association (kon) and dissociation (koff) rates.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified, solubilized adenosine A2A receptor.
-
Immobilization buffers (e.g., acetate buffer, pH 4.5).
-
Running buffer (e.g., HBS-P+).
-
Test compound.
Procedure:
-
Receptor Immobilization: Covalently immobilize the purified A2A receptor onto the sensor chip surface using amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface. The binding of the compound to the immobilized receptor causes a change in the refractive index, which is detected by the instrument.
-
Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the receptor.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and subsequently the equilibrium dissociation constant (KD).
Experimental Workflow Diagram
The following diagram outlines the general workflow for the characterization of a novel A2A receptor antagonist's binding kinetics.
References
A Comparative Analysis of the Adenosine A2A Receptor Antagonist Lu AA41063 and its Prodrug Lu AA47070
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective adenosine A2A receptor antagonist, Lu AA41063, and its water-soluble phosphonooxymethylene prodrug, Lu AA47070. The development of Lu AA47070 was aimed at overcoming the poor aqueous solubility of this compound, thereby enhancing its oral bioavailability for potential therapeutic use in conditions such as Parkinson's disease. This analysis synthesizes available preclinical data to offer a side-by-side evaluation of their pharmacological and pharmacokinetic properties.
Executive Summary
This compound is a potent and selective antagonist of the human adenosine A2A receptor. However, its low aqueous solubility presents a challenge for oral drug delivery, particularly at higher doses. To address this, Lu AA47070 was developed as a phosphate ester prodrug. In preclinical studies, Lu AA47070 demonstrated significantly improved aqueous solubility and, consequently, enhanced oral bioavailability of the parent compound, this compound. In vivo studies in rodent models of Parkinson's disease have shown that Lu AA47070 can effectively reverse motor and motivational deficits induced by dopamine D2 receptor antagonists. Despite these promising preclinical findings, the clinical development of Lu AA47070 was discontinued during Phase 1 trials as it did not exhibit the intended pharmacological properties in humans.[1]
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Target | Binding Affinity (Ki) |
| Human Adenosine A2A Receptor | 5.9 nM |
| Human Adenosine A1 Receptor | 410 nM |
| Human Adenosine A2B Receptor | 260 nM |
| Human Adenosine A3 Receptor | >10,000 nM |
Table 2: Physicochemical and Permeability Properties
| Compound | Aqueous Solubility (pH 7.4) | Caco-2 Permeability (Papp) |
| This compound | 1 µg/mL | 77 x 10⁻⁶ cm/s |
| Lu AA47070 | >1000 µg/mL | Not Applicable (Prodrug) |
Table 3: Comparative Oral Bioavailability in Rats
| Formulation | Dose | Oral Bioavailability (F) of this compound |
| This compound (solution) | 1 mg/kg | 88% |
| Lu AA47070 (prodrug) | 1.5 mg/kg (this compound equivalents) | 103% |
| This compound (suspension) | 80 mg/kg | 5% |
| Lu AA47070 (in 10% HPβ-CD) | 20 mg/kg (this compound equivalents) | 59% |
Table 4: In Vivo Efficacy of Lu AA47070 in a Rat Model of Parkinsonism
| Behavioral Test | Treatment | Result |
| Pimozide-induced Catalepsy | Lu AA47070 (3.75-30 mg/kg, IP) | Significant reversal of catalepsy at all doses.[2][3] |
| Pimozide-induced Locomotor Suppression | Lu AA47070 (7.5, 15, and 30 mg/kg, IP) | Significant increase in locomotion.[3] |
| Pimozide-induced Tremulous Jaw Movements | Lu AA47070 (3.75-30 mg/kg, IP) | Significant reduction in tremulous jaw movements.[2] |
Experimental Protocols
Adenosine A2A Receptor Binding Assay
The affinity of this compound for the human adenosine A2A receptor was determined using a radioligand binding assay. Membranes prepared from cells expressing the human A2A receptor were incubated with a radiolabeled A2A antagonist (e.g., [³H]-ZM241385) and varying concentrations of the test compound (this compound). Non-specific binding was determined in the presence of a high concentration of a known A2A agonist or antagonist. After incubation, the membranes were washed to remove unbound radioligand, and the bound radioactivity was measured using liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Caco-2 Permeability Assay
The intestinal permeability of this compound was assessed using the Caco-2 cell monolayer model. Caco-2 cells, a human colon adenocarcinoma cell line, were seeded on permeable filter supports and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions, mimicking the intestinal epithelium. The test compound (this compound) was added to the apical (donor) side of the monolayer. Samples were collected from the basolateral (receiver) side at various time points. The concentration of the compound in the samples was quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.
Animal Models of Parkinson's Disease
Induction of Parkinsonian-like Motor Deficits: Male Sprague-Dawley rats were administered the dopamine D2 receptor antagonist pimozide (1.0 mg/kg, IP) to induce motor impairments resembling symptoms of Parkinson's disease.[2][3]
Behavioral Assessments:
-
Catalepsy Test: The degree of catalepsy was measured by placing the rat's forepaws on a horizontal bar and recording the time it took for the rat to remove its paws. A longer latency to move indicated a higher degree of catalepsy.
-
Locomotor Activity: Spontaneous locomotor activity was assessed in an open-field arena. The total distance traveled and other locomotor parameters were recorded and analyzed using an automated tracking system.
-
Tremulous Jaw Movements (TJMs): Rats were observed in a small chamber, and the number of purposeless, chewing-like movements of the jaw was counted. These movements are considered a rodent model of parkinsonian tremor.[2]
Visualizations
Signaling Pathway of Adenosine A2A Receptor Antagonism
Caption: Adenosine A2A and Dopamine D2 receptor signaling pathway.
Prodrug Conversion and Absorption Workflow
Caption: Prodrug (Lu AA47070) to active drug (this compound) conversion.
Logical Relationship of Prodrug Strategy
Caption: Rationale for the development of the prodrug Lu AA47070.
References
- 1. The novel adenosine A2A antagonist Lu AA47070 reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of phosphoric acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} ester (Lu AA47070): a phosphonooxymethylene prodrug of a potent and selective hA(2A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Translational Potential of Lu AA41063: A Comparative Analysis
An in-depth assessment of the translational potential of Lu AA41063 could not be conducted as no publicly available studies, clinical trial data, or scholarly articles for a compound with this designation were found.
Extensive searches of prominent medical and scientific databases, as well as clinical trial registries, yielded no results for "this compound." This suggests that the compound may be in a very early stage of development and not yet in the public domain, the designation may be incorrect, or it may be an internal company code that has not been disclosed.
To provide a comprehensive comparison guide as requested, detailed information regarding the compound's mechanism of action, preclinical and clinical data, and experimental protocols is essential. Without this foundational information, a meaningful comparison to alternative therapies is not possible.
Researchers, scientists, and drug development professionals interested in this specific compound are advised to verify the designation "this compound" and consult internal documentation or direct inquiries to the originating institution for further information. Once accurate and detailed data becomes available, a thorough comparative analysis can be performed to evaluate its translational potential.
Safety Operating Guide
Navigating the Safe Disposal of Lu AA41063: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Lu AA41063, a selective adenosine A2A receptor antagonist, are paramount for ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its disposal based on general best practices for handling novel research chemicals. This information is intended to supplement, not replace, institutional safety protocols and the guidance of a qualified safety professional.
Core Safety and Handling Principles
Given the absence of specific hazard data for this compound, it should be handled with the universal precautions applied to all chemicals of unknown toxicity. The primary routes of exposure in a laboratory setting are inhalation, ingestion, and dermal contact. Therefore, appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat should be worn at all times.
Proper Disposal Procedures for this compound
The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations for chemical waste. The following step-by-step procedures are based on standard laboratory practices for non-hazardous and potentially hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step in the disposal process.
-
Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including experimental media and solvent washes, must be collected in a separate, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Container Labeling
All waste containers must be accurately and clearly labeled.
-
The label must include the words "Hazardous Waste."
-
List all chemical constituents of the waste, including "this compound" and any solvents or other chemicals present.
-
Indicate the approximate percentage of each component.
-
Include the date the waste was first added to the container.
Step 3: Storage of Chemical Waste
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store in a secondary containment bin to mitigate the impact of any potential leaks.
-
The storage area should be well-ventilated.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of any chemical waste down the drain or in the regular trash.
Quantitative Data Summary
While specific quantitative data for this compound's toxicity or environmental impact is not available, the following table summarizes key chemical and physical properties found in public databases.
| Property | Value |
| Molecular Formula | C₁₆H₁₇F₂N₃O₂S |
| CAS Number | 8501202-49-8 |
| Molar Mass | 353.39 g/mol |
Experimental Protocols
Understanding the context in which this compound is used is crucial for assessing disposal needs. The following are detailed methodologies for key experiments typically performed with adenosine A2A receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the adenosine A2A receptor.
Materials:
-
Cell membranes from a cell line expressing the human adenosine A2A receptor (e.g., HEK293 cells).
-
A radiolabeled ligand that binds to the A2A receptor (e.g., [³H]ZM241385).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound and unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
Cell-Based Functional Assay (cAMP Assay)
This assay measures the ability of this compound to block the downstream signaling of the adenosine A2A receptor.
Materials:
-
A cell line expressing the human adenosine A2A receptor (e.g., HEK293 cells).
-
An adenosine A2A receptor agonist (e.g., NECA).
-
This compound at various concentrations.
-
A commercial cAMP assay kit.
Procedure:
-
Pre-incubate the cells with different concentrations of this compound.
-
Stimulate the cells with the A2A receptor agonist to induce cAMP production.
-
Lyse the cells.
-
Measure the intracellular cAMP levels using the assay kit according to the manufacturer's instructions.
Visualizing Laboratory Workflows
To provide a clear, at-a-glance understanding of the procedural flow in a laboratory setting, the following diagrams illustrate a typical experimental workflow and the logic of chemical waste disposal.
Caption: A typical experimental workflow for testing this compound in a cell-based assay.
Caption: Logical flow for the proper disposal of waste generated from experiments with this compound.
Essential Safety and Handling Protocols for Lu AA41063
FOR IMMEDIATE USE BY QUALIFIED RESEARCH PERSONNEL
This document provides critical safety and logistical guidance for the handling, use, and disposal of Lu AA41063. The following procedures are mandatory to ensure the safety of all laboratory personnel and to maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin burns and serious eye damage. It is critical to handle this compound with appropriate personal protective equipment at all times.
Required Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn at all times |
| Skin and Body | Lab coat | Fully buttoned |
| Respiratory | Use in a well-ventilated area | Work in a chemical fume hood |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to prevent accidental exposure and maintain the stability of this compound.
Key Handling and Storage Guidelines:
| Procedure | Guideline |
| Handling | - Avoid contact with skin and eyes.[1] - Do not breathe dust, fumes, gas, mist, vapors, or spray. - Wash hands thoroughly after handling.[1] - Use only in a well-ventilated area, preferably a chemical fume hood. |
| Storage | - Store in a tightly closed container in a dry and well-ventilated place.[1] - Keep away from incompatible materials such as strong oxidizing agents. |
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action must be taken to minimize harm.
First Aid Measures:
| Exposure Route | Action |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a Poison Center or doctor/physician.[1] |
| Skin Contact | Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a Poison Center or doctor/physician. |
Spillage and Disposal Plan
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill and Disposal Protocol:
| Aspect | Procedure |
| Spill Containment | - Evacuate the area. - Wear appropriate PPE. - Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal. |
| Disposal | - Dispose of waste in accordance with local, state, and federal regulations. - Do not allow to enter drains or waterways. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal, ensuring safety and compliance at each step.
Caption: Standard operating procedure for this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
